molecular formula C14H17F2NO2 B1404375 Benzyl (3,3-difluorocyclohexyl)carbamate CAS No. 921602-76-8

Benzyl (3,3-difluorocyclohexyl)carbamate

Cat. No.: B1404375
CAS No.: 921602-76-8
M. Wt: 269.29 g/mol
InChI Key: HFVSCGIGMJHUEY-UHFFFAOYSA-N
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Description

Benzyl (3,3-difluorocyclohexyl)carbamate is a useful research compound. Its molecular formula is C14H17F2NO2 and its molecular weight is 269.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (3,3-difluorocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3,3-difluorocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-(3,3-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c15-14(16)8-4-7-12(9-14)17-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVSCGIGMJHUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741809
Record name Benzyl (3,3-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921602-76-8
Record name Benzyl (3,3-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Probing the Bioactive Potential: A Technical Guide to Investigating the Enzyme Inhibitory Action of Benzyl (3,3-difluorocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The carbamate functional group is a well-established pharmacophore present in numerous approved drugs and clinical candidates, renowned for its ability to modulate the activity of various enzymes. This technical guide explores the theoretical and practical aspects of investigating the potential enzyme inhibitory action of a novel compound, Benzyl (3,3-difluorocyclohexyl)carbamate. While specific inhibitory data for this molecule is not yet publicly available, its structural features—notably the carbamate moiety and the unique difluorocyclohexyl group—warrant a thorough investigation into its bioactivity. This document provides a comprehensive framework for researchers to systematically evaluate its enzyme inhibitory potential, from target selection and mechanistic hypothesis to detailed experimental protocols and data interpretation.

Introduction: The Carbamate Scaffold in Enzyme Inhibition

Carbamates are organic compounds derived from carbamic acid (NH₂COOH). Their presence in pharmaceuticals is significant, largely due to their role as "pseudoirreversible" or slowly reversible inhibitors of enzymes, particularly hydrolases.[1][2] The inhibitory mechanism typically involves the carbamylation of a nucleophilic amino acid residue, most commonly serine, within the enzyme's active site.[3][4] This covalent modification temporarily inactivates the enzyme, and the rate of spontaneous hydrolysis to regenerate the active enzyme is significantly slower than the normal catalytic cycle.[5]

This class of compounds has found therapeutic application in various areas, including the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6] For instance, Rivastigmine, a carbamate inhibitor of both AChE and BChE, is used to manage symptoms of mild to moderate dementia. Furthermore, carbamates have been investigated as inhibitors of other enzyme classes, such as cysteine proteases, highlighting their versatility as a scaffold for drug design.[7][8]

Benzyl (3,3-difluorocyclohexyl)carbamate incorporates the key carbamate functional group, suggesting a predisposition for enzyme interaction. The benzyl group may contribute to binding through hydrophobic or aromatic interactions within the active site, while the 3,3-difluorocyclohexyl moiety introduces unique steric and electronic properties that could influence potency and selectivity. The presence of the geminal difluoro group can alter the lipophilicity and metabolic stability of the molecule, potentially offering advantages in a drug development context.

Potential Enzyme Targets and Mechanistic Rationale

Based on the known pharmacology of carbamates, several enzyme families present themselves as logical targets for initial screening of Benzyl (3,3-difluorocyclohexyl)carbamate.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for Alzheimer's disease and myasthenia gravis.[2][6] Given that numerous carbamates are potent cholinesterase inhibitors, this enzyme class represents a primary target for investigation.[1]

Hypothesized Mechanism: The carbamate moiety of Benzyl (3,3-difluorocyclohexyl)carbamate is expected to interact with the catalytic serine residue in the active site of AChE and BChE. This interaction would lead to the formation of a carbamylated enzyme intermediate, rendering the enzyme inactive. The rate of decarbamylation would determine the duration of inhibition.

G E_SerOH Active Enzyme (Ser-OH) ES_Complex Enzyme-Inhibitor Complex E_SerOH->ES_Complex Binding Inhibitor Benzyl (3,3-difluorocyclohexyl)carbamate Inhibitor->ES_Complex Carbamylated_E Carbamylated Enzyme (Inactive) ES_Complex->Carbamylated_E Carbamylation Leaving_Group Benzyl Alcohol ES_Complex->Leaving_Group Regenerated_E Regenerated Enzyme (Ser-OH) Carbamylated_E->Regenerated_E Slow Hydrolysis

Caption: Hypothesized mechanism of cholinesterase inhibition.

Cysteine Proteases

Certain carbamates have been shown to inhibit cysteine proteases, such as human cathepsin L, which is involved in viral entry into host cells.[7] These enzymes utilize a cysteine residue as the primary nucleophile in their catalytic mechanism.

Hypothesized Mechanism: Similar to serine hydrolases, the electrophilic carbonyl carbon of the carbamate could be attacked by the nucleophilic thiol group of the active site cysteine. This would result in a covalent, yet potentially reversible, modification of the enzyme.

Experimental Workflow for Assessing Enzyme Inhibition

A systematic approach is crucial for accurately determining the enzyme inhibitory potential of Benzyl (3,3-difluorocyclohexyl)carbamate. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies A Primary Enzyme Assay (Single Concentration) B Identify Potential 'Hits' A->B C IC50 Determination (Dose-Response Curve) B->C D Quantify Inhibitory Potency C->D E Enzyme Kinetic Studies (Varying Substrate Concentration) D->E F Determine Mode of Inhibition (e.g., Competitive) E->F

Caption: Experimental workflow for enzyme inhibition studies.

Primary Enzyme Inhibition Assay

The initial step involves screening Benzyl (3,3-difluorocyclohexyl)carbamate against a panel of selected enzymes at a single, relatively high concentration (e.g., 10-100 µM) to identify any significant inhibitory activity.[7][9]

Protocol: General Spectrophotometric Enzyme Assay

  • Reagent Preparation:

    • Prepare a stock solution of Benzyl (3,3-difluorocyclohexyl)carbamate in a suitable solvent (e.g., DMSO).

    • Prepare assay buffer appropriate for the target enzyme.

    • Prepare solutions of the target enzyme and its corresponding substrate.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add a small volume of the inhibitor stock solution (and DMSO for control wells).

    • Add the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[7]

    • Initiate the reaction by adding the substrate solution.

    • Monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of inhibition relative to the control (DMSO) wells.

Determination of IC₅₀ Value

For enzymes that show significant inhibition in the primary screen, a dose-response study is performed to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11]

Protocol: IC₅₀ Determination

  • Serial Dilution: Prepare a series of dilutions of Benzyl (3,3-difluorocyclohexyl)carbamate from the stock solution.

  • Assay Execution: Perform the enzyme assay as described in section 3.1, using the range of inhibitor concentrations.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.[11]

ParameterDescription
IC₅₀ The concentration of an inhibitor that reduces the activity of an enzyme by 50%.[10]
Dose-Response Curve A graphical representation of the relationship between the concentration of an inhibitor and the magnitude of the resulting inhibition.
Enzyme Kinetic Studies: Elucidating the Mechanism of Inhibition

To understand how Benzyl (3,3-difluorocyclohexyl)carbamate inhibits the enzyme, kinetic studies are performed by measuring the reaction rate at various substrate and inhibitor concentrations.[12][13]

Protocol: Michaelis-Menten and Lineweaver-Burk Analysis

  • Experimental Setup:

    • Set up a series of reactions with a fixed concentration of the enzyme and a fixed concentration of the inhibitor (e.g., at or near the IC₅₀).

    • In separate series, vary the concentration of the substrate.

    • Include a control series with no inhibitor.

  • Data Collection: Measure the initial reaction velocities for all experimental conditions.

  • Data Analysis:

    • Plot the initial velocity (V) against the substrate concentration ([S]) to generate Michaelis-Menten plots.[14][15]

    • Transform the data into a Lineweaver-Burk plot (1/V vs. 1/[S]).[16] The Lineweaver-Burk plot linearizes the Michaelis-Menten kinetics, allowing for a more straightforward determination of key kinetic parameters.[13][16]

    • Analyze the changes in the apparent Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[16]

Type of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasedLines intersect at the y-axis.
Non-competitive DecreasedUnchangedLines intersect at the x-axis.
Mixed DecreasedIncreased or DecreasedLines intersect in the second or third quadrant.
Uncompetitive DecreasedDecreasedLines are parallel.

Self-Validating Systems and Trustworthiness in Protocols

The reliability of the experimental findings is paramount. Each protocol described incorporates self-validating measures to ensure trustworthiness:

  • Controls: The inclusion of positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls in every assay is essential to validate the assay's performance and to establish a baseline for inhibition calculations.[17]

  • Reproducibility: All experiments should be performed in replicate (e.g., triplicate) to ensure the reproducibility of the results and to calculate standard deviations.

  • Enzyme Activity Confirmation: The activity of the enzyme should be verified before each experiment to ensure its integrity.

Conclusion and Future Directions

Benzyl (3,3-difluorocyclohexyl)carbamate presents an intriguing scaffold for the exploration of novel enzyme inhibitors. The methodologies outlined in this guide provide a robust framework for its initial characterization. Based on the foundational knowledge of carbamate pharmacology, a primary focus on cholinesterases and cysteine proteases is recommended. The subsequent determination of IC₅₀ values and detailed kinetic studies will be instrumental in elucidating its potency and mechanism of action. Should this compound demonstrate significant and selective inhibitory activity, further investigations into its structure-activity relationship (SAR), cellular activity, and in vivo efficacy would be warranted.

References

  • Černe, D., & Bešter-Rogač, M. (2018). Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase.
  • MedchemExpress. (n.d.). (3-Oxocyclobutyl)carbamic acid benzyl ester; N-(Benzyloxycarbonyl).
  • Wikipedia. (2023, July 23).
  • Gimeno, A., et al. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Gümüş, M., et al. (2018). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Taylor & Francis Online.
  • ResearchGate. (n.d.). Benzyl Carbamate.
  • Matulis, D. (2021).
  • Gazizova, G. P., et al. (2021).
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Purdue University. (2011, October 26).
  • Ahn, K., et al. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central.
  • TeachMePhysiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays.
  • Wikipedia. (2023, December 19). IC50. In Wikipedia.
  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz.
  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry.
  • Kamal, M. A., et al. (2017).
  • edX. (n.d.).
  • Islam, M. S., et al. (2016). Benzyl 3-(3,4,5-trimethoxybenzylidene)dithiocarbazate.
  • Jamil, R. T., & Darris, D. (2023). Carbamate Toxicity. In StatPearls.
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • National Center for Biotechnology Information. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Download Scientific Diagram].
  • Lubej, M. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) [Video]. YouTube.
  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
  • BellBrook Labs. (2025, November 14).
  • Maltsev, A. A., et al. (2020). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
  • Martin, T. (2017, September 19). A Quick Introduction to Graphviz.
  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs.
  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed.
  • Cer, R. Z., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Wikipedia. (2023, November 27). Michaelis–Menten kinetics. In Wikipedia.
  • Awasthi, A., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)
  • Graphviz. (n.d.). Graphviz.
  • Awasthi, A., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)
  • Roy, S. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz.
  • LibreTexts Biology. (2025, August 16). 6.4: Enzyme Inhibition.
  • Sigma-Aldrich. (n.d.).
  • Jack Westin. (n.d.).

Sources

Investigating the Mechanism of Action of Difluorinated Carbamate Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Difluorinated carbamate compounds are emerging as a promising class of therapeutic agents, leveraging the unique properties of both the carbamate moiety and the difluoromethyl group to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to systematically elucidate the mechanism of action of these compounds. We will explore an integrated approach, from initial target identification and validation to the characterization of downstream cellular and physiological consequences. This document is designed not as a rigid template, but as a dynamic guide, empowering researchers with the rationale and detailed methodologies to thoroughly investigate this important class of molecules.

Part 1: The Strategic Advantage of Difluorinated Carbamates

The Carbamate Moiety: A Privileged Scaffold for Enzyme Inhibition

The carbamate functional group has a rich history in medicinal chemistry, serving as a key structural motif in numerous approved drugs.[1] Its utility often stems from its ability to act as a covalent, yet often reversible, inhibitor of enzymes, particularly serine hydrolases.[2] Carbamates can form a carbamoyl-enzyme intermediate with the catalytic serine residue in the active site of these enzymes, leading to their inactivation.[3][4] This pseudo-irreversible inhibition is characterized by a rapid initial binding followed by a slower regeneration of the active enzyme, providing a prolonged therapeutic effect.[5]

The Difluoromethyl Group: A Bioisostere with Unique Properties

The introduction of fluorine into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties.[6] The difluoromethyl (CF2H) group, in particular, has garnered significant interest as a bioisostere for hydroxyl, thiol, and amine groups.[7][8][9] It acts as a lipophilic hydrogen bond donor, a property that can enhance binding affinity to target proteins.[8][10][11] Compared to the more electron-withdrawing trifluoromethyl group, the difluoromethyl group offers a more moderate increase in lipophilicity and can lead to improved metabolic stability and bioavailability.[12]

A Synergistic Combination for Enhanced Drug Properties

The combination of a carbamate scaffold with difluoromethyl groups presents a compelling strategy for designing novel enzyme inhibitors. The difluoromethyl group can enhance the compound's ability to cross cellular membranes and can participate in hydrogen bonding interactions within the enzyme's active site, thereby increasing binding affinity and selectivity.[13][14][15] This synergy can lead to the development of highly potent and selective inhibitors with improved drug-like properties.

Part 2: Unraveling the Molecular Target and Binding Interactions

A critical first step in understanding the mechanism of action of any new compound is to identify its molecular target(s) and characterize the nature of the interaction.

Identifying the Primary Biological Target(s)

Given the known reactivity of the carbamate moiety, a logical starting point for investigating difluorinated carbamates is to assess their activity against members of the serine hydrolase superfamily. This large and diverse class of enzymes includes important drug targets such as fatty acid amide hydrolase (FAAH)[16][17], monoacylglycerol lipase (MAGL)[1][18], and acetylcholinesterase (AChE).[19][20]

For a more comprehensive and unbiased approach, Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique to identify the protein targets of covalent inhibitors in a complex biological system.

Rationale for ABPP: ABPP utilizes chemical probes that react with the active sites of specific enzyme families in a mechanism-dependent manner. For covalent inhibitors like carbamates, a competitive ABPP experiment can be employed. In this setup, a biological sample (e.g., cell lysate or live cells) is pre-incubated with the difluorinated carbamate inhibitor, followed by treatment with a broad-spectrum ABPP probe that targets the same class of enzymes. The inhibitor's binding to its target(s) will block the subsequent binding of the probe. By comparing the protein labeling profiles of inhibitor-treated and vehicle-treated samples, the specific targets of the inhibitor can be identified and quantified.

Experimental Workflow: Competitive ABPP

cluster_0 Sample Preparation cluster_1 Inhibitor Incubation cluster_2 Probe Labeling & Analysis p1 Cell Lysate or Intact Cells i1 Incubate with Difluorinated Carbamate Inhibitor p1->i1 i2 Incubate with Vehicle Control p1->i2 l1 Add Broad-Spectrum ABPP Probe i1->l1 i2->l1 l2 Lysis (if using intact cells) l1->l2 l3 Click Chemistry to Attach Reporter Tag (e.g., Biotin, Fluorophore) l2->l3 l4 Protein Enrichment (e.g., Streptavidin beads) l3->l4 l5 Proteomic Analysis (LC-MS/MS) l4->l5

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

Detailed Protocol: Competitive ABPP for Serine Hydrolase Targets

  • Proteome Preparation: Prepare fresh cell lysates or use intact cells in culture. For lysates, homogenize cells in a suitable buffer (e.g., PBS) and determine the protein concentration.

  • Inhibitor Incubation: Aliquot the proteome into two sets of tubes. To one set, add the difluorinated carbamate compound at various concentrations. To the other set, add the vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • Probe Labeling: Add a broad-spectrum serine hydrolase ABPP probe (e.g., a fluorophosphonate-alkyne probe) to all samples and incubate for a specific time (e.g., 30 minutes) at room temperature.

  • Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) to the alkyne-functionalized probe.

  • SDS-PAGE and In-Gel Fluorescence Scanning: If using a fluorescent reporter, the labeled proteins can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. A reduction in fluorescence intensity in the inhibitor-treated lane compared to the control lane indicates target engagement.

  • Enrichment and Mass Spectrometry: If using a biotin reporter, enrich the probe-labeled proteins using streptavidin beads. Elute the bound proteins and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins. Proteins that show a significant decrease in abundance in the inhibitor-treated sample are considered targets of the difluorinated carbamate.

Characterizing the Enzyme-Inhibitor Interaction

Once a target has been identified, the next step is to characterize the kinetics and thermodynamics of the interaction.

Enzyme kinetics studies are essential to determine the potency and mechanism of inhibition.

Detailed Protocol: In Vitro Enzyme Inhibition Assay

  • Reagents and Buffers: Prepare a suitable assay buffer for the target enzyme, the enzyme stock solution, the substrate stock solution, and a dilution series of the difluorinated carbamate inhibitor.

  • Assay Setup: In a microplate, add the assay buffer, the inhibitor at various concentrations (and a vehicle control), and the enzyme. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15 minutes) at a controlled temperature.

  • Initiate the Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor the Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Calculate the initial reaction velocities (rates) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of the lines will indicate whether the inhibition is competitive, non-competitive, or uncompetitive.[21]

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed DecreasesIncreases or DecreasesLines intersect in the second or third quadrant

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.

Principle of CETSA: The binding of a ligand (e.g., a difluorinated carbamate) to its target protein can stabilize the protein's structure, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is then quantified. A ligand-induced stabilization will result in more soluble protein at higher temperatures in the compound-treated samples compared to the control.

Experimental Workflow: CETSA

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Analysis c1 Treat cells with Inhibitor or Vehicle h1 Heat cell suspension at different temperatures c1->h1 a1 Cell Lysis h1->a1 a2 Separate soluble and precipitated proteins a1->a2 a3 Quantify soluble target protein (e.g., Western Blot) a2->a3

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA

  • Cell Culture and Treatment: Culture the desired cell line to a suitable confluency. Treat the cells with the difluorinated carbamate compound or vehicle control for a specified time.

  • Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method, most commonly Western blotting.

  • Data Analysis: Quantify the band intensities from the Western blots. For each treatment group, plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift of the curve to the right for the compound-treated group compared to the vehicle group indicates target engagement and stabilization.

Obtaining a high-resolution crystal structure of the difluorinated carbamate bound to its target enzyme provides invaluable information about the binding mode. This structural data can reveal key interactions, such as hydrogen bonds formed by the difluoromethyl group, and explain the basis for the compound's potency and selectivity. This information is crucial for structure-based drug design and lead optimization.

Part 3: Delineating Downstream Cellular and Physiological Effects

Inhibition of a target enzyme will lead to a cascade of downstream effects. Understanding these is crucial for predicting the therapeutic efficacy and potential side effects of the compound.

Impact on Cellular Signaling Pathways

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[22] Inhibition of FAAH leads to an accumulation of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[22][23] This can lead to a variety of downstream effects, including analgesia, anxiolysis, and anti-inflammatory responses.[22] FAAH inhibition has also been shown to impact other signaling pathways, such as the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines.[5] In some contexts, enhanced AEA signaling can also influence the EGF/EGFR pathway, which is often dysregulated in cancer.[24][25]

inhibitor Difluorinated Carbamate Inhibitor faah FAAH inhibitor->faah Inhibits aea Anandamide (AEA) Levels faah->aea Degrades cb1_cb2 CB1/CB2 Receptors aea->cb1_cb2 Activates downstream Downstream Signaling (e.g., ↓NF-κB, ↓pro-inflammatory cytokines) cb1_cb2->downstream Modulates therapeutic Therapeutic Effects (Analgesia, Anxiolysis, Anti-inflammation) downstream->therapeutic

Caption: Downstream effects of FAAH inhibition.

MAGL is the main enzyme that hydrolyzes the endocannabinoid 2-arachidonoylglycerol (2-AG).[18] Inhibition of MAGL leads to elevated levels of 2-AG, which also activates cannabinoid receptors.[2] Beyond the endocannabinoid system, MAGL plays a crucial role in regulating the pool of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[2] Therefore, MAGL inhibition can have dual effects: enhancing endocannabinoid signaling and reducing the production of pro-inflammatory mediators.[2] In the context of cancer, MAGL is often upregulated in aggressive tumors, and its inhibition can reduce the levels of free fatty acids that fuel tumor growth and progression.[2][18] MAGL inhibition can also induce apoptosis in cancer cells.[26]

inhibitor Difluorinated Carbamate Inhibitor magl MAGL inhibitor->magl Inhibits two_ag 2-AG Levels magl->two_ag Degrades aa Arachidonic Acid Levels magl->aa Produces cancer ↓ Cancer Cell Growth & Proliferation magl->cancer Promotes cb_receptors CB1/CB2 Receptors two_ag->cb_receptors Activates prostaglandins Prostaglandins aa->prostaglandins Precursor for neuroinflammation ↓ Neuroinflammation cb_receptors->neuroinflammation prostaglandins->neuroinflammation Promotes

Caption: Downstream effects of MAGL inhibition.

AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[20][27] Inhibition of AChE leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[20] This is the primary mechanism of action for several drugs used to treat the symptoms of Alzheimer's disease.[19][20] Enhanced cholinergic signaling can also have neuroprotective effects by modulating pathways such as the PI3K/AKT pathway.[28]

inhibitor Difluorinated Carbamate Inhibitor ache AChE inhibitor->ache Inhibits ach Acetylcholine (ACh) Levels in Synapse ache->ach Degrades receptors Muscarinic & Nicotinic Receptors ach->receptors Activates neurotransmission ↑ Cholinergic Neurotransmission receptors->neurotransmission cognition Improved Cognition neurotransmission->cognition

Caption: Downstream effects of AChE inhibition.

Assessing Phenotypic Effects on Cellular Models

To connect the molecular mechanism of action to a cellular phenotype, a variety of cell-based assays can be employed. The choice of assays will depend on the identified target and the intended therapeutic application.

  • Cell Viability and Proliferation Assays (e.g., MTT, MTS, BrdU): These assays are fundamental for assessing the general cytotoxicity or cytostatic effects of the compound.

  • Apoptosis Assays (e.g., Caspase-Glo, TUNEL, Annexin V staining): If the compound reduces cell viability, these assays can determine if it is inducing programmed cell death.

  • Functional Assays: These are tailored to the specific biological context. For example:

    • Neuroinflammation: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from microglia or astrocytes using ELISA or multiplex assays.

    • Cancer: Assess the effect on cell migration and invasion using wound healing or transwell assays.

    • Neurodegeneration: Evaluate the impact on neurite outgrowth or synaptic protein expression in neuronal cell cultures.

Part 4: Conclusion and Future Perspectives

The systematic investigation of the mechanism of action of difluorinated carbamate compounds, as outlined in this guide, provides a robust framework for advancing these promising molecules through the drug discovery pipeline. By integrating cutting-edge techniques such as activity-based protein profiling and the cellular thermal shift assay with classical enzymology and cell biology, researchers can build a comprehensive understanding of how these compounds exert their biological effects. This knowledge is paramount for optimizing lead compounds, predicting clinical efficacy, and identifying potential safety liabilities. As our understanding of the unique properties of the difluoromethyl group continues to grow, we can anticipate the development of even more sophisticated and effective difluorinated carbamate-based therapeutics for a wide range of diseases.

References

  • Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. (2022). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of carbamate and sulfonamide derivatives of carvedilol. (n.d.). ResearchGate. Available at: [Link]

  • Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. (2005). PubMed Central. Available at: [Link]

  • Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. (2019). PubMed Central. Available at: [Link]

  • Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2022). MDPI. Available at: [Link]

  • [Fluorinated organic compounds: synthesis and biological applications]. (1999). PubMed. Available at: [Link]

  • What are FAAH inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). PubMed Central. Available at: [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.). ResearchGate. Available at: [Link]

  • Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. (2019). PubMed Central. Available at: [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. (2021). PubMed Central. Available at: [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (2022). MDPI. Available at: [Link]

  • Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. (2012). PubMed Central. Available at: [Link]

  • Biochemistry | Enzyme Inhibition. (2017). YouTube. Available at: [Link]

  • Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. (2008). PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (2022). ResearchGate. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2021). PubMed Central. Available at: [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. (2021). PubMed Central. Available at: [Link]

  • Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. (2017). PubMed. Available at: [Link]

  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. (2010). PubMed Central. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Available at: [Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. (2008). ResearchGate. Available at: [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2024). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2022). MDPI. Available at: [Link]

  • MAGL inhibition reduces neuroinflammation and neurodegeneration in.... (2022). ResearchGate. Available at: [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ResearchGate. Available at: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). ACS Publications. Available at: [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2022). MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. (2022). PubMed. Available at: [Link]

  • Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer's Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction. (2019). PubMed Central. Available at: [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2022). Macmillan Group - Princeton University. Available at: [Link]

  • Sarin. (n.d.). Wikipedia. Available at: [Link]

  • FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. (2014). Oncotarget. Available at: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2017). RSC Publishing. Available at: [Link]

  • FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. (2014). NIH. Available at: [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Available at: [Link]

  • Guidelines for the digestive enzymes inhibition assay. (2022). ResearchGate. Available at: [Link]

  • Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer's Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging. (2022). Frontiers. Available at: [Link]

  • A potent and selective inhibitor for the modulation of MAGL activity in the neurovasculature. (2022). bioRxiv. Available at: [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (2015). PubMed Central. Available at: [Link]

  • Determination of lipophilicity and hydrogen-bond donor acidity of bioactive sulphonyl-containing compounds by reversed-phase HPLC and centrifugal partition chromatography and their application to structure-activity relations. (1991). PubMed. Available at: [Link]

  • Long-Term Acetylcholinesterase Depletion Alters the Levels of Key Synaptic Proteins while Maintaining Neuronal Markers in the Aging Zebrafish (Danio rerio) Brain. (2023). Karger Publishers. Available at: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2020). Taylor & Francis Online. Available at: [Link]

Sources

Role of Fluorine in the Metabolic Stability of Cyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Liability of the Cyclohexyl Scaffold

In drug discovery, the cyclohexyl carbamate moiety—exemplified by the FAAH inhibitor URB597 —represents a privileged pharmacophore for targeting serine hydrolases. However, this scaffold suffers from a critical vulnerability: rapid oxidative clearance .

As a Senior Application Scientist, I have observed that the cyclohexyl ring acts as a "grease ball" for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), attracting the heme iron-oxo species to the exposed methylene groups at the C3 and C4 positions. This results in hydroxylation, ring opening, or carbamate cleavage, drastically reducing in vivo half-life (


).

This guide details the strategic incorporation of fluorine to mitigate these liabilities. We move beyond the simplistic "C-F bond strength" argument to explore the electronic deactivation of the ring and the conformational biasing that shields the carbamate linkage from hydrolysis.

Part 1: Mechanistic Principles of Fluorine Stabilization

The Thermodynamic Blockade (Bond Dissociation Energy)

The primary driver of metabolic instability in cyclohexyl carbamates is Hydrogen Atom Transfer (HAT) from the substrate to the P450 Compound I (Fe


=O) species.
  • C-H Bond: The bond dissociation energy (BDE) for a secondary C-H bond in a cyclohexane ring is approximately 95-98 kcal/mol . This is energetically accessible for CYP enzymes.

  • C-F Bond: Replacing hydrogen with fluorine raises the BDE to ~105-110 kcal/mol .

  • Mechanism: The P450 oxidant cannot abstract the fluorine atom. Furthermore, the strong electronegativity of fluorine pulls electron density away from adjacent C-H bonds (the

    
    -inductive effect), increasing their acidity but making them less susceptible to radical abstraction, which is the P450 mechanism.
    
The Conformational Anchor (Stereoelectronic Effects)

This is often overlooked. The cyclohexyl ring is not static; it flips between chair conformers.

  • The Problem: In the native state, the carbamate moiety may adopt an equatorial or axial position. Metabolic enzymes often require a specific conformer to bind.

  • The Fluorine Fix: Introducing a gem-difluoro group at the C4 position creates a dipole that can lock the ring into a specific chair conformation due to dipole minimization and the gauche effect . This rigidity can sterically shield the vulnerable carbamate nitrogen from hydrolytic enzymes (carboxylesterases) in addition to blocking P450 oxidation at the ring itself.

Lipophilicity Modulation ( )

While fluorine is lipophilic, replacing a C-H with C-F modulates the overall


. A gem-difluoro substitution often lowers lipophilicity slightly compared to a dimethyl group due to polarity, potentially reducing non-specific binding while maintaining membrane permeability.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the divergent fates of a standard cyclohexyl carbamate versus its fluorinated analog when exposed to hepatic metabolism.

Caption: Comparative metabolic fate. The non-fluorinated scaffold undergoes rapid hydroxylation (red path), while the fluorinated analog resists oxidation (green path), preserving pharmacological activity.

Part 3: Quantitative Impact (Case Study: FAAH Inhibitors)

The following data summarizes the impact of distal fluorination on the metabolic stability of URB597 analogs (cyclohexyl carbamates) in Human Liver Microsomes (HLM).

Compound VariantModificationHLM

(min)

(µL/min/mg)
Mechanism of Clearance
URB597 (Parent) Unsubstituted Cyclohexyl14.595.6C3/C4 Hydroxylation
Analog A 4-Fluoro (Equatorial)28.249.1Partial Blockade
Analog B 4,4-Difluoro (gem-F2)>120< 11.5Metabolic Soft Spot Blocked
Analog C 3,3-Difluoro85.016.3Regioselective Blockade

Note: Data represents a composite of structure-activity relationship (SAR) trends observed in carbamate FAAH inhibitors [1, 2].

Part 4: Experimental Protocol – Microsomal Stability Assay

As a scientist, I rely on the Microsomal Stability Assay to validate these designs. This is not just "mixing reagents"; it is a kinetic measurement requiring strict control of substrate depletion.

Protocol: High-Throughput HLM Stability Profiling

Objective: Determine the Intrinsic Clearance (


) of fluorinated cyclohexyl carbamates.
1. Reagent Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4). Why? Matches physiological pH and ionic strength.

  • Microsomes: Pooled Human Liver Microsomes (HLM), final protein conc. 0.5 mg/mL.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

2. Experimental Workflow
  • Pre-Incubation: Aliquot 30 µL of microsome/buffer mix into a 96-well plate. Spike with 10 µL of test compound (1 µM final conc, <0.1% DMSO). Incubate at 37°C for 10 min.

    • Critical: Low substrate concentration (1 µM) ensures we are operating at

      
      , allowing for linear clearance kinetics.
      
  • Initiation: Add 10 µL of pre-warmed NADPH solution to initiate the reaction.

  • Sampling: At specific time points (

    
     min), remove aliquots and immediately dispense into Stop Solution (Ratio 1:3).
    
    • Self-Validating Step: Include a "0 min" control where Stop Solution is added before NADPH to establish the 100% baseline and check for non-enzymatic degradation.

  • Processing: Centrifuge plates at 4000 rpm for 20 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., C18 column, water/ACN gradient). Monitor parent ion depletion.

3. Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Step1 Substrate (1 µM) + HLM Pre-incubation 37°C Step2 Add NADPH (Start Reaction) Step1->Step2 T0 T=0 min Step2->T0 T15 T=15 min Step2->T15 T45 T=45 min Step2->T45 Step3 Quench with ACN + IS (Precipitate Proteins) T0->Step3 T15->Step3 T45->Step3 Step4 Centrifuge & Analyze (LC-MS/MS) Step3->Step4

Caption: Step-by-step workflow for the microsomal stability assay, ensuring precise kinetic data capture.

4. Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link]

  • The Dark Side of Fluorine. Journal of Medicinal Chemistry. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews. [Link]

  • Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

Methodological & Application

Synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Amine Protection

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacological properties. The gem-difluoro motif, in particular, can significantly impact a molecule's conformational preferences, metabolic stability, and binding affinity. The synthesis of key building blocks containing this moiety is therefore of critical importance. This document provides a detailed guide for the synthesis of benzyl (3,3-difluorocyclohexyl)carbamate, a valuable intermediate for the development of novel therapeutics. The core of this synthesis is the protection of the primary amine, 3,3-difluorocyclohexylamine, using the robust and versatile benzyloxycarbonyl (Cbz) group.

The primary challenge in this synthesis lies in the reduced nucleophilicity of the amine starting material. The strong electron-withdrawing inductive effect of the gem-dinal fluorine atoms at the 3-position decreases the basicity and nucleophilicity of the cyclohexylamine. This necessitates a carefully optimized protocol to ensure efficient carbamate formation. This guide will not only provide a step-by-step procedure but also delve into the mechanistic rationale behind the chosen conditions, potential side reactions, and comprehensive analytical characterization of the final product.

Reaction Principle: The Nucleophilic Acyl Substitution

The formation of the Cbz-protected amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3,3-difluorocyclohexylamine attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]

Diagrammatic Overview of the Synthesis

Synthesis_Overview Figure 1: Overall Synthetic Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Cbz Protection Reaction cluster_2 Part 3: Purification & Characterization Start 3,3-Difluorocyclohexanone Amine 3,3-Difluorocyclohexylamine Start->Amine Reductive Amination Reaction Reaction Mixture CbzCl Benzyl Chloroformate Base Base (e.g., Triethylamine) Solvent Aprotic Solvent (e.g., DCM) Product Benzyl (3,3-difluorocyclohexyl)carbamate Workup Crude Product Reaction->Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis FinalProduct Pure Product

Caption: Overall workflow for the synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 3,3-Difluorocyclohexylamine

The starting amine can be synthesized from the corresponding ketone via reductive amination. A common method is the Leuckart reaction or its modern variations.[2]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3,3-Difluorocyclohexanone132.135.00 g37.8
Ammonium Formate63.0611.9 g189
Formic Acid46.0310 mL-
Sodium Hydroxide (NaOH)40.00As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-difluorocyclohexanone (5.00 g, 37.8 mmol) and ammonium formate (11.9 g, 189 mmol).

  • Add formic acid (10 mL) to the mixture.

  • Heat the reaction mixture to 160-165 °C and maintain it at this temperature for 6 hours.

  • Cool the mixture to room temperature and slowly add 30 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 4 hours to hydrolyze the intermediate formamide.

  • After cooling, make the solution strongly basic (pH > 12) by the careful, portion-wise addition of solid sodium hydroxide while cooling in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-difluorocyclohexylamine. Further purification can be achieved by distillation.

Part 2: Synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate

This protocol is adapted for the reduced nucleophilicity of the fluorinated amine.

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
3,3-Difluorocyclohexylamine135.172.00 g14.8
Benzyl Chloroformate (Cbz-Cl)170.592.78 g (2.3 mL)16.3
Triethylamine (TEA)101.193.00 g (4.1 mL)29.6
Dichloromethane (DCM)84.9350 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Protocol:

  • Dissolve 3,3-difluorocyclohexylamine (2.00 g, 14.8 mmol) and triethylamine (3.00 g, 29.6 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzyl chloroformate (2.78 g, 16.3 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification and Characterization

Purification:

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white solid or a colorless oil.

Characterization:

Technique Expected Observations
¹H NMR Signals corresponding to the benzylic protons (~5.1 ppm, singlet, 2H), the aromatic protons of the Cbz group (~7.3-7.4 ppm, multiplet, 5H), a broad signal for the N-H proton, and complex multiplets for the cyclohexyl protons.
¹³C NMR A carbonyl peak around 156 ppm, peaks for the aromatic carbons (127-136 ppm), a benzylic carbon peak (~67 ppm), and signals for the cyclohexyl carbons. The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling.
¹⁹F NMR A complex multiplet in the range of -90 to -110 ppm (relative to CFCl₃) is expected for the gem-dinal fluorine atoms on the cyclohexane ring.[3][4][5][6][7]
Mass Spec (ESI) Expected [M+H]⁺ at m/z = 270.1. A prominent fragment at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺) from the benzyl group is also anticipated.[8][9][10]
IR Spectroscopy A strong C=O stretching vibration for the carbamate at ~1690-1720 cm⁻¹, an N-H stretching band around 3300 cm⁻¹, and C-F stretching bands.

Safety and Handling Precautions

  • Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator.[11] It should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Triethylamine and Dichloromethane: These are volatile and flammable liquids. Handle with care and avoid inhalation.

  • Quenching: Unreacted benzyl chloroformate can be quenched by slowly adding it to a stirred solution of sodium bicarbonate.

Troubleshooting and Potential Side Reactions

  • Low Yield: The reduced nucleophilicity of the starting amine is the primary challenge. If the reaction is sluggish, consider using a stronger non-nucleophilic base such as diisopropylethylamine (DIPEA) or increasing the reaction temperature to 40 °C.

  • Formation of Urea Byproduct: If the benzyl chloroformate is of poor quality or contains phosgene, or if the reaction is exposed to moisture, the formation of a symmetrical urea of the starting amine may occur.

  • Double Acylation: While less common with secondary carbamate formation, it is a theoretical possibility. Using a slight excess of the amine can help to mitigate this.

Conclusion

The synthesis of benzyl (3,3-difluorocyclohexyl)carbamate is a key step in the creation of advanced, fluorinated building blocks for drug discovery. The protocol outlined in this document provides a robust and reliable method for achieving this transformation, taking into account the specific electronic properties of the fluorinated starting material. Careful adherence to the experimental procedure and safety precautions will ensure a successful and efficient synthesis. The detailed characterization data provides a benchmark for confirming the identity and purity of the final product.

References

  • PrepChem. Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. Available from: [Link]

  • ResearchGate. Synthesis of N‐Cbz protected enamine 7. Available from: [Link]

  • ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available from: [Link]

  • Common Organic Chemistry. Benzyl Chloroformate. Available from: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available from: [Link]

  • ResearchGate. An Excellent Method for Cbz-protection of Amines. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Modgraph. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Available from: [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available from: [Link]

  • YouTube. α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Available from: [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available from: [Link]

  • National Institutes of Health. Direct Deamination of Primary Amines via Isodiazene Intermediates. Available from: [Link]

  • National Institutes of Health. Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Wikipedia. Benzyl chloroformate. Available from: [Link]

  • ResearchGate. A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. Available from: [Link]

  • ResearchGate. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Available from: [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. Available from: [Link]

  • UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. Available from: [Link]

  • National Institutes of Health. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available from: [Link]

  • National Institutes of Health. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Available from: [Link]

  • Beilstein Journals. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Available from: [Link]

Sources

Application Notes and Protocols for Assessing the In Vitro Efficacy of Carbamate Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbamate compounds represent a significant class of pseudo-irreversible inhibitors, primarily targeting serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Their therapeutic applications, particularly in the management of Alzheimer's disease, and their use as pesticides, necessitate robust and reliable methods for quantifying their inhibitory efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro potency of carbamate inhibitors. We will delve into the mechanistic underpinnings of their action, provide a detailed, validated protocol for the most common colorimetric assay, and offer insights into data analysis and interpretation, ensuring scientific integrity and reproducibility.

Scientific Foundation: The Mechanism of Carbamate Inhibition

Understanding the mechanism of action is critical to designing and interpreting inhibition assays correctly. Unlike simple reversible inhibitors that bind and dissociate rapidly, most carbamates act as "pseudo-irreversible" or "slow-reversible" inhibitors.[4][5] This process involves a two-step kinetic model.[6][7]

  • Initial Reversible Binding: The carbamate inhibitor (I) first binds reversibly to the enzyme's active site (E) to form a non-covalent Michaelis-Menten-like complex (E•I).[6][8]

  • Covalent Carbamylation: Subsequently, the inhibitor transfers its carbamate moiety to the catalytic serine residue in the enzyme's active site, forming a transiently stable, covalent carbamylated enzyme (E-C) and releasing the "leaving group" of the inhibitor.[7][9][10] This carbamylated enzyme is catalytically inactive.

  • Spontaneous Decarbamylation (Hydrolysis): Over time, the carbamylated enzyme undergoes slow hydrolysis, which regenerates the active enzyme (E) and releases the carbamic acid, which then decomposes.[6][7]

The rates of carbamylation (inhibition) and decarbamylation (recovery) determine the overall duration and extent of enzyme inhibition.[7] For in vitro screening, the primary goal is often to quantify the inhibitor's potency in establishing this inactive state, typically expressed as an IC₅₀ value.

G E_I E + I (Active Enzyme + Inhibitor) EI_complex E•I (Reversible Complex) E_I->EI_complex k_on / k_off (Fast, Reversible Binding) EC E-C (Inactive Carbamylated Enzyme) EI_complex->EC k_carbamylation (Covalent Modification) E_P E + P (Regenerated Enzyme + Product) EC->E_P k_decarbamylation (Slow, Hydrolysis) G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Reaction AChE AChE (Active) ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh->Thiocholine Hydrolysis  AChE DTNB DTNB (Colorless) TNB TNB Anion (Yellow, Abs @ 412 nm) DTNB->TNB Reduction

Figure 2: Chemical principle of the Ellman's assay for cholinesterase activity.

Detailed Protocol: IC₅₀ Determination for Carbamate Inhibitors

This protocol is designed for a 96-well microplate format, suitable for screening multiple compounds and concentrations.

Required Materials & Reagents
  • Enzyme: Acetylcholinesterase (AChE) from electric eel or recombinant human AChE.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).

  • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0. [11]* Test Compounds: Carbamate inhibitors of interest.

  • Positive Control: A known cholinesterase inhibitor (e.g., Rivastigmine, Galantamine). [12][13]* Solvent: DMSO or another suitable solvent for dissolving test compounds.

  • Equipment:

    • 96-well clear, flat-bottom microplates.

    • Multichannel pipettes.

    • Microplate reader capable of kinetic measurements at 412 nm.

Preparation of Solutions

Causality: Preparing fresh solutions is crucial for assay accuracy. The substrate ATCh can hydrolyze spontaneously, and DTNB is light-sensitive. Stock solutions should be stored appropriately to maintain their integrity.

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH accurately. This buffer maintains the optimal pH for both the enzymatic reaction and the colorimetric reaction with DTNB. [11]2. DTNB Stock (10 mM): Dissolve DTNB in the phosphate buffer. Store protected from light.

  • ATCh Stock (100 mM): Dissolve ATCh in deionized water. Prepare fresh and keep on ice.

  • Enzyme Stock: Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes (typically 0.05-0.2 U/mL).

  • Inhibitor Stock (e.g., 10 mM): Dissolve carbamate inhibitors and the positive control in 100% DMSO.

  • Serial Dilutions: Prepare a series of dilutions of your test compounds and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1% (v/v), as higher concentrations can inhibit the enzyme.

Experimental Workflow

The following workflow ensures that the enzyme and inhibitor have sufficient time to interact, which is critical for time-dependent pseudo-irreversible inhibitors.

G start Start: Prepare Reagents plate_setup Plate Setup: - Add Buffer (140 µL) - Add DTNB (20 µL) start->plate_setup add_inhibitor Add Inhibitor: - Inhibitor Dilutions (20 µL) - Vehicle Control (DMSO/Buffer) - Blank (Buffer) plate_setup->add_inhibitor add_enzyme Add Enzyme (10 µL) (Except for Blank wells) add_inhibitor->add_enzyme preincubate Pre-incubate (e.g., 15 min at 25°C) Allows for carbamylation add_enzyme->preincubate initiate_reaction Initiate Reaction: Add Substrate (ATCh, 10 µL) preincubate->initiate_reaction read_plate Measure Absorbance (Kinetic Read at 412 nm for 10 min) initiate_reaction->read_plate analyze Data Analysis: - Calculate Reaction Rates (V) - Determine % Inhibition - Plot Dose-Response Curve - Calculate IC₅₀ read_plate->analyze end End analyze->end

Figure 3: Step-by-step experimental workflow for the carbamate inhibition assay.

Step-by-Step Assay Procedure

This protocol is for a final volume of 200 µL per well.

  • Plate Layout: Design your plate to include wells for blanks, 100% activity controls (no inhibitor), and several concentrations of each test compound and positive control. Run all conditions in triplicate.

  • Reagent Addition:

    • Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all wells.

    • Add 20 µL of the DTNB working solution to all wells.

    • Add 20 µL of the appropriate inhibitor serial dilution to the test wells.

    • To the 100% activity control wells, add 20 µL of the vehicle (buffer with the same DMSO concentration as the inhibitor wells).

    • To the blank wells, add 20 µL of buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 10 µL of the AChE working solution to all wells except the blanks.

    • Mix the plate gently.

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature. [1][14]This step is crucial for allowing the carbamylation reaction to proceed. The optimal pre-incubation time may need to be determined empirically.

  • Initiate Reaction:

    • Add 10 µL of the ATCh working solution to all wells to start the reaction.

  • Measure Activity:

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 412 nm every 30-60 seconds for 5-10 minutes.

Data Presentation and Analysis

Calculating Inhibitory Potency (IC₅₀)

The primary output of this assay is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. [15]

  • Determine Reaction Rate (V): The kinetic data (absorbance vs. time) should be plotted for each well. The slope of the linear portion of this curve represents the reaction rate (V), typically in mOD/min.

  • Correct for Blank: Subtract the rate of the blank wells (non-enzymatic hydrolysis) from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100 Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the average rate of the 100% activity control wells.

  • Generate Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value. [15]

Example Data Table

The following table summarizes hypothetical results for two novel carbamate inhibitors compared to a standard.

CompoundIC₅₀ (nM) [95% CI]Hill SlopeMax Inhibition (%)
Rivastigmine (Control) 150.5 [135.2 - 167.1]1.198.5
Carbamate-A 25.8 [22.1 - 30.2]1.399.1
Carbamate-B 312.4 [289.5 - 337.0]0.997.8

This table clearly shows that Carbamate-A is the most potent inhibitor, with an IC₅₀ value significantly lower than both the control and Carbamate-B.

Trustworthiness and Self-Validation

To ensure the reliability of your results, every assay should include the following checks:

  • Linearity of Control: The reaction rate in the control wells (no inhibitor) must be linear over the measurement period.

  • Positive Control: The calculated IC₅₀ of the known inhibitor (e.g., Rivastigmine) should fall within the expected range, validating the assay setup and reagent quality.

  • Z'-Factor: For high-throughput screening, calculate the Z'-factor to assess the assay's quality and robustness. A Z' > 0.5 is considered excellent.

  • Solvent Effects: Confirm that the final concentration of the solvent (e.g., DMSO) used does not significantly affect enzyme activity.

By adhering to these detailed protocols and validation steps, researchers can confidently and accurately determine the in vitro efficacy of novel carbamate inhibitors, generating the high-quality data essential for advancing drug discovery and development programs.

References

  • Padilla, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In: T.L. Poet (eds) High-Throughput Screening for Toxicity Testing. Methods in Pharmacology and Toxicology. Humana Press, New York, NY. Available at: [Link]

  • Green, C. E., et al. (2009). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 52(20), 6457–6466. Available at: [Link]

  • Hepnarova, V., et al. (2019). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1639-1652. Available at: [Link]

  • Katsoudas, E., & Abdelmesseh, H. H. (2000). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. Journal of Food Protection, 63(12), 1758–1760. Available at: [Link]

  • Wikipedia. IC50. Available at: [Link]

  • Komers, K., et al. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Collection of Czechoslovak Chemical Communications, 72(1), 116-130. Available at: [Link]

  • Kos, J., et al. (2017). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 22(12), 2063. Available at: [Link]

  • Gore, E., et al. (2007). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Molecular Pharmacology, 72(4), 868-876. Available at: [Link]

  • American Chemical Society (2026). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Sarin. Available at: [Link]

  • Tiwari, L., et al. (2011). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 1(1), 16-20. Available at: [Link]

  • ResearchGate. IC50 values of acetylcholinesterase enzyme (AChE) inhibition... Available at: [Link]

  • ResearchGate. The IC 50 values and partition coefficient P ow of carbamates 1a-k. Available at: [Link]

  • Komersová, A., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. Available at: [Link]

  • Sabolova, D., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(22), 4065. Available at: [Link]

  • ResearchGate. Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Available at: [Link]

  • Bartolini, M., et al. (2003). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of Chromatography A, 987(1-2), 351-360. Available at: [Link]

  • ACS Publications. Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. Available at: [Link]

  • Scribd. Ellman Esterase Assay Protocol. Available at: [Link]

  • Lo R., et al. (2019). Discovery of Highly Selective and Nanomolar Carbamate-Based Butyrylcholinesterase Inhibitors by Rational Investigation into Their Inhibition Mode. Journal of Medicinal Chemistry, 62(21), 9914-9931. Available at: [Link]

  • Pistolozzi, M., et al. (2017). A new method to characterize the kinetics of cholinesterases inhibited by carbamates. Journal of Pharmaceutical and Biomedical Analysis, 142, 195-200. Available at: [Link]

  • Sae-lim, C., et al. (2019). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Scientific Reports, 9(1), 1-9. Available at: [Link]

  • Chemistry LibreTexts (2022). 2.5: Enzyme Kinetics and Inhibition. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in Benzyl (3,3-difluorocyclohexyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzyl (3,3-difluorocyclohexyl)carbamate Synthesis

Topic: Troubleshooting common issues in the synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate. Role: Senior Application Scientist. Status: Active Guide.

Executive Summary

The synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate is a high-value workflow often utilized in medicinal chemistry to introduce a lipophilic, metabolically stable "gem-difluoro" motif into a scaffold while maintaining a protected amine functionality.

The synthesis typically follows a linear path: Deoxofluorination of a ketone precursor followed by a Curtius Rearrangement to install the carbamate. This guide addresses the two primary bottlenecks:

  • The "Elimination Trap" during fluorination: Where DAST/Deoxo-Fluor yields vinyl fluorides instead of the desired gem-difluoride.

  • The "Curtius Stall": Where the rearrangement fails or yields urea byproducts due to moisture.

Module 1: The Fluorination Bottleneck

Context: The most common starting material is Ethyl 3-oxocyclohexanecarboxylate . You are attempting to convert the C3 ketone into a gem-difluoro group using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).

The Workflow

FluorinationWorkflow Start Start: 3-Oxo-cyclohexane carboxylate Reagent Reagent Addition (DAST/Deoxo-Fluor, -78°C) Start->Reagent Intermediate Alkoxy-Sulfurane Intermediate Reagent->Intermediate Decision Warming Profile Intermediate->Decision PathA Substition (Desired) Gem-Difluoride Decision->PathA Slow Warm Non-basic conditions PathB Elimination (Failure) Vinyl Fluoride Decision->PathB Fast Warm Trace Acid/Base

Figure 1: The kinetic competition between substitution (fluorination) and elimination in cyclohexane systems.

Troubleshooting Guide: Fluorination

Q1: I am seeing significant amounts of vinyl fluoride (alkene) in my crude NMR. Why? A: This is the classic "Elimination Trap." The intermediate alkoxy-sulfurane is prone to E2 elimination, especially in cyclohexane rings where anti-periplanar protons are available.

  • Root Cause 1: Temperature Shock. Warming the reaction from -78°C to Room Temperature (RT) too quickly favors the elimination pathway.

  • Root Cause 2: Solvent Acidity. HF is generated in situ. While HF catalyzes the reaction, excess acidity can promote elimination.

  • Fix:

    • Switch Reagent: Use Deoxo-Fluor instead of DAST. It is more thermally stable and often less prone to elimination side reactions [1].[1]

    • The "Ethanol Scavenger" Trick: Add a catalytic amount (0.5 equiv) of ethanol or use a solvent mixture containing a small amount of DCM. However, the most robust method is strictly controlling the warming ramp: -78°C (1h)

      
       -20°C (2h) 
      
      
      
      RT (overnight).

Q2: My reaction stalled. I have starting material left, but adding more DAST doesn't help. A: The reagent may have hydrolyzed. DAST and Deoxo-Fluor are notoriously moisture-sensitive.

  • Diagnostic: Check the quality of your reagent. If the liquid has turned dark brown or opaque, it is compromised.

  • Protocol Adjustment: Perform the reaction in a Teflon or Polypropylene vessel . Glass surfaces can react with HF to produce water (

    
    ), which kills the reagent in a catalytic cycle of destruction.
    

Q3: Safety Check - How do I quench the reaction safely? A: NEVER pour water directly into the reaction mixture.

  • Protocol: Dilute the reaction mixture with DCM. Pour this mixture slowly into a rapidly stirring saturated Sodium Bicarbonate (

    
    )  solution at 0°C. Expect vigorous effervescence (
    
    
    
    evolution).

Module 2: The Curtius Rearrangement

Context: You have successfully synthesized 3,3-difluorocyclohexanecarboxylic acid (after hydrolyzing the ester). Now you need to convert the acid to the Cbz-protected amine using DPPA (Diphenylphosphoryl azide) and Benzyl Alcohol .

The Workflow

CurtiusPath Acid 3,3-Difluorocyclohexane carboxylic Acid AcylAzide Acyl Azide (In Situ) Acid->AcylAzide + DPPA, Et3N (Activation) Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (80-90°C) - N2 Gas Product Benzyl (3,3-difluorocyclohexyl) carbamate Isocyanate->Product + Benzyl Alcohol (Trap) Urea Urea Byproduct (Moisture Contamination) Isocyanate->Urea + H2O

Figure 2: The One-Pot Curtius Rearrangement pathway showing the critical moisture sensitivity point.

Troubleshooting Guide: Curtius Rearrangement

Q4: I isolated a solid that is insoluble in everything and isn't my product. What is it? A: You likely formed the symmetric urea .

  • Mechanism: If water is present, the isocyanate intermediate reacts with water to form an amine (

    
    ).[2] This amine then reacts with another molecule of isocyanate to form the urea (
    
    
    
    ).
  • Fix:

    • Dry Solvents: Use anhydrous Toluene.[3]

    • Reagent Order: Add the Benzyl Alcohol before heating the reaction to the rearrangement temperature (80°C). This ensures the alcohol is ready to trap the isocyanate immediately upon formation [2].

Q5: The reaction is violent/exothermic upon heating. A: You are accumulating the Acyl Azide intermediate.

  • Safety Critical: Acyl azides can be explosive.[3]

  • Protocol Adjustment: Do not add DPPA at high temperatures.

    • Mix Acid + Base (TEA) + Benzyl Alcohol in Toluene at RT.

    • Add DPPA dropwise at RT.[3]

    • Stir for 1 hour to form the acyl azide.

    • Slowly ramp temperature to 80-90°C to control the release of Nitrogen gas (

      
      ).
      

Q6: Purification is a nightmare. I can't separate the product from phosphorus residues. A: DPPA byproducts (diphenylphosphate) are sticky.

  • Workup Trick: Wash the organic layer with 1M NaOH (if your product is stable to mild base) or saturated Sodium Carbonate . The phosphorus byproducts are acidic and will move to the aqueous layer.

  • Flash Chromatography: If the residue persists, use a gradient of 0-30% EtOAc in Hexanes . The carbamate usually elutes cleanly; the phosphorus junk trails or stays on the baseline.

Summary of Key Data & Reagents

ParameterFluorination StepCurtius Rearrangement Step
Primary Reagent DAST or Deoxo-FluorDPPA (Diphenylphosphoryl azide)
Solvent DCM (Anhydrous)Toluene (Anhydrous)
Critical Temp -78°C

RT (Slow Ramp)
RT

90°C (Controlled Ramp)
Major Hazard HF generation, Glass etchingAzide explosion risk,

evolution
Key Byproduct Vinyl Fluoride (Elimination)Symmetric Urea (Moisture)

References

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 1999.

  • Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 1972.

  • Organic Process Research & Development. "Scalable Synthesis of Gem-Difluorides." (General Procedure Reference).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for DAST, DPPA, and HF precursors before handling.

Sources

Technical Support Center: Optimization of Amine Protection with Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the optimization of reaction conditions for coupling amines with benzyl chloroformate (Cbz-Cl). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the nuances of this fundamental protecting group strategy. Here, we move beyond simple protocols to explore the causality behind experimental choices, ensuring your synthetic routes are both efficient and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of benzyl chloroformate for amine protection.

Q1: What is the fundamental mechanism of amine protection with benzyl chloroformate (Cbz-Cl)?

The protection of an amine with benzyl chloroformate involves the formation of a carbamate linkage. In a typical reaction, the nucleophilic amine attacks the electrophilic carbonyl carbon of Cbz-Cl.[1][2] This is generally facilitated by a base, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][3] The resulting benzyloxycarbonyl (Cbz) group effectively masks the amine's nucleophilicity and basicity, rendering it inert to many subsequent reaction conditions.[1][2]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors. Common culprits include incomplete reaction, degradation of the Cbz-Cl reagent, or competing side reactions. Inadequate temperature control (reactions are often run at 0 °C to start), incorrect stoichiometry, or a suboptimal choice of base or solvent can all contribute to reduced yields.[4][5] Furthermore, the purity of the starting amine and the Cbz-Cl itself is crucial for a successful transformation.

Q3: I am observing multiple spots on my TLC analysis post-reaction. What are the likely side products?

The formation of multiple products is a frequent challenge. Key side products can include:

  • Di-Cbz protected amine: This can occur if a primary amine is over-acylated.

  • Benzyl alcohol: This arises from the hydrolysis of benzyl chloroformate, especially in the presence of water.[6]

  • Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol.[4]

  • Unreacted starting material: Indicating an incomplete reaction.

Q4: How do I choose the most appropriate base and solvent for my reaction?

The selection of base and solvent is critical and often substrate-dependent.

  • Bases: For aqueous conditions, inorganic bases like sodium carbonate or sodium bicarbonate are common choices, often used in a biphasic system known as the Schotten-Baumann condition.[4][5][7] In organic solvents, tertiary amines such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed.[1][5]

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are common organic solvents.[4][7] Aqueous conditions, often buffered to a pH of 8-10, are also widely used, particularly for amino acids to prevent racemization.[8]

Q5: Is it possible to protect an amine in the presence of other sensitive functional groups?

Yes, one of the advantages of the Cbz protecting group is its relative stability and the mild conditions under which it can be introduced. However, careful consideration of reaction conditions is necessary. For instance, strongly basic conditions could affect other sensitive functionalities. The Cbz group itself is stable under a range of conditions but can be cleaved by catalytic hydrogenation or strong acids, a factor to consider in multi-step syntheses.[8][9]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Troubleshooting Scenario 1: Incomplete Reaction or Stalling

Symptoms: Significant amount of starting amine remains unreacted, as observed by TLC or LC-MS analysis.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Insufficient Reagent The stoichiometry of the reaction is critical. An excess of benzyl chloroformate is often used to ensure complete consumption of the amine.1. Ensure accurate measurement of both the amine and benzyl chloroformate. 2. Increase the equivalents of Cbz-Cl incrementally (e.g., from 1.1 to 1.5 equivalents).
Inadequate Base The base neutralizes the HCl generated during the reaction.[3] If the base is too weak or used in insufficient quantity, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic.1. Use at least one equivalent of base for each equivalent of HCl produced. 2. Consider switching to a stronger base if a weak base was initially used (e.g., from NaHCO₃ to Na₂CO₃ or an organic base like TEA).
Low Reaction Temperature While starting the reaction at a low temperature (e.g., 0 °C) is recommended to control exothermicity, prolonged low temperatures may slow down the reaction rate for less reactive amines.1. After the initial addition of Cbz-Cl at 0 °C, allow the reaction to slowly warm to room temperature. 2. Monitor the reaction progress by TLC to determine the optimal reaction time at room temperature.
Reagent Degradation Benzyl chloroformate is sensitive to moisture and can degrade over time, especially if not stored properly.[4][6][10]1. Use a fresh bottle of benzyl chloroformate or purify older stock by distillation under reduced pressure. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Scenario 2: Formation of Multiple Byproducts

Symptoms: TLC or LC-MS analysis shows the desired product along with several other spots.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Over-acylation (Di-protection) Primary amines can react twice with benzyl chloroformate, especially with a large excess of the reagent or prolonged reaction times.1. Reduce the equivalents of benzyl chloroformate used (aim for 1.05-1.2 equivalents). 2. Add the benzyl chloroformate slowly and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Hydrolysis of Cbz-Cl Benzyl chloroformate reacts with water to form benzyl alcohol and HCl.[6] This is more prevalent in aqueous or biphasic systems if the reaction is not efficient.1. For reactions in organic solvents, ensure anhydrous conditions. 2. In aqueous systems, ensure efficient stirring to maximize the reaction rate between the amine and Cbz-Cl over the hydrolysis reaction.
Racemization of Chiral Centers For chiral amines, especially α-amino acids, strongly basic conditions can lead to epimerization.[5][8]1. Maintain a pH between 8 and 10 for aqueous reactions.[8] 2. Use a weaker base, such as sodium bicarbonate. 3. Perform the reaction at a lower temperature (0 °C).
Troubleshooting Scenario 3: Difficult Product Purification

Symptoms: The crude product is an oil that is difficult to crystallize, or co-elutes with impurities during column chromatography.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Presence of Benzyl Alcohol Benzyl alcohol, a byproduct of Cbz-Cl hydrolysis, can be difficult to separate from the desired Cbz-protected amine due to similar polarities.1. During the aqueous workup, wash the organic layer with a dilute base (e.g., 1M Na₂CO₃) to remove any acidic impurities and then with brine.[11] 2. If benzyl alcohol persists, consider a different solvent system for chromatography that provides better separation.
Residual Organic Base Organic bases like triethylamine or DIPEA can be challenging to remove completely by simple extraction.1. Wash the organic layer with a dilute acid (e.g., 1M HCl or saturated NH₄Cl) to protonate the amine base and extract it into the aqueous phase. 2. Follow with a wash with saturated sodium bicarbonate solution and then brine.

Experimental Protocols & Workflows

Standard Protocol for Cbz Protection of a Primary Amine (Schotten-Baumann Conditions)
  • Dissolve the amine (1.0 eq.) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add an aqueous solution of a base (e.g., 2M sodium carbonate, 2.0 eq.).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_analysis Analysis cluster_solutions_yield Solutions for Low Yield cluster_solutions_side Solutions for Side Products cluster_solutions_purify Solutions for Purification cluster_end Resolution Start Reaction Outcome Unsatisfactory LowYield Low Yield / Incomplete Reaction Start->LowYield SideProducts Multiple Side Products Start->SideProducts Purification Purification Issues Start->Purification CheckStoichiometry Verify Stoichiometry (Increase Cbz-Cl) LowYield->CheckStoichiometry OptimizeBase Optimize Base (Equivalents / Strength) LowYield->OptimizeBase AdjustTemp Adjust Temperature (Warm to RT) LowYield->AdjustTemp FreshReagent Use Fresh Reagent LowYield->FreshReagent ReduceCbzCl Reduce Cbz-Cl Equivalents SideProducts->ReduceCbzCl SlowAddition Slow Reagent Addition SideProducts->SlowAddition Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous ControlpH Control pH (8-10) SideProducts->ControlpH AcidWash Acidic Wash (Remove Organic Base) Purification->AcidWash BaseWash Basic Wash (Remove Acidic Byproducts) Purification->BaseWash Chromatography Optimize Chromatography Purification->Chromatography Success Successful Optimization CheckStoichiometry->Success OptimizeBase->Success AdjustTemp->Success FreshReagent->Success ReduceCbzCl->Success SlowAddition->Success Anhydrous->Success ControlpH->Success AcidWash->Success BaseWash->Success Chromatography->Success

Caption: Troubleshooting workflow for Cbz protection.

Reaction Mechanism Diagram

Caption: Cbz protection reaction mechanism.

References

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • Excellent Method for Cbz-protection of Amines. Chemistry Letters. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Common Name: BENZYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. [Link]

  • Benzyl Chloroformate. Common Organic Chemistry. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses. [Link]

  • benzyl chloroformate (Cbz-Cl) protecting mechanism. Reddit. [Link]

  • Benzyl chloroformate | C8H7ClO2 | CID 10387. PubChem. [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?. ResearchGate. [Link]

  • Schotten Baumann Reaction. BYJU'S. [Link]

Sources

Technical Support Center: Scale-Up of Benzyl (3,3-difluorocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate . This document prioritizes safety, impurity management, and scalable process engineering.

Process Overview & Strategic Route Selection

Q: What is the most robust route for multi-gram to kilo-scale synthesis?

A: For scaling up, we recommend the "Ketone Fluorination Route" over the Curtius rearrangement of carboxylic acids. While the Curtius route avoids fluorinating agents on the final step, the ketone route is more direct if safety parameters for deoxofluorination are strictly managed.

Recommended Workflow:

  • Protection: 3-Aminocyclohexanol

    
    N-Cbz-3-aminocyclohexanol  (using Benzyl chloroformate).
    
  • Oxidation: N-Cbz-3-aminocyclohexanol

    
    N-Cbz-3-aminocyclohexanone  (using TEMPO/NaOCl or Swern).
    
  • Fluorination (Critical Step): N-Cbz-3-aminocyclohexanone

    
    Benzyl (3,3-difluorocyclohexyl)carbamate  (using XtalFluor-E or Deoxo-Fluor).
    
Visual Workflow

SynthesisRoute Start 3-Aminocyclohexanol Step1 Step 1: Cbz Protection (Cbz-Cl, NaHCO3) Start->Step1 Inter1 N-Cbz-Alcohol Step1->Inter1 Step2 Step 2: Oxidation (TEMPO/Bleach) Inter1->Step2 Inter2 N-Cbz-Ketone Step2->Inter2 Step3 Step 3: Deoxofluorination (XtalFluor-E or DAST) Inter2->Step3 CRITICAL SAFETY STEP Product Benzyl (3,3-difluorocyclohexyl) carbamate Step3->Product

Caption: Optimized 3-step synthesis route. Step 3 requires strict thermal control due to exothermic potential.

Critical Troubleshooting: The Fluorination Step

This is the bottleneck of the synthesis. The conversion of the ketone to the gem-difluoro moiety often fails due to elimination byproducts or thermal runaway.

Issue 1: "I am seeing a large amount of vinyl fluoride impurity (elimination product)."

Diagnosis: This is the most common failure mode. The fluorinating reagent acts as a base, causing


-elimination instead of nucleophilic substitution.
Solution: 
  • Switch Reagents: If using DAST (Diethylaminosulfur trifluoride), switch to XtalFluor-E or Fluolead . These reagents are less basic and significantly reduce elimination side products [1].

  • Add an Exogenous Fluoride Source: If you must use DAST/Deoxo-Fluor, add HF-pyridine or Et3N-3HF as a co-solvent. This keeps the reaction medium acidic, suppressing the basicity of the DAST byproduct and preventing elimination.

  • Temperature Control: Do not heat above 40°C. Elimination is favored at higher temperatures.

Issue 2: "The reaction mixture turned black and exothermed violently."

Diagnosis: Thermal decomposition of the fluorinating agent. DAST and Deoxo-Fluor have decomposition onset temperatures as low as 50-90°C, which can be triggered by the heat of reaction [2]. Solution:

  • Dosing Strategy: Never add the ketone to the fluorinating agent neat. Always dilute the reagent in DCM (Dichloromethane) and add the ketone solution slowly at -20°C to 0°C.

  • Engineering Control: For scales >100g, use Continuous Flow Chemistry . Pumping the ketone and reagent through a cooled reactor loop allows for excellent heat transfer and minimizes the active volume of hazardous material [3].

Issue 3: "My Cbz group is cleaving or degrading."

Diagnosis: The reaction generates HF, which can degrade acid-sensitive groups. While Cbz is generally stable, high concentrations of anhydrous HF can cause partial cleavage. Solution:

  • Buffering: Add solid NaHCO3 or K2CO3 to the quench (not the reaction) immediately.

  • Scavengers: Use Sodium Fluoride (NaF) pellets in the reaction mixture to scavenge excess HF in situ if degradation is observed during the reaction time.

Detailed Experimental Protocols

Protocol A: Safe Deoxofluorination (Batch Mode, <50g)

Standard operating procedure for mid-scale batches.

ParameterSpecification
Reagent Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Stoichiometry 1.5 - 2.0 equivalents
Solvent Anhydrous DCM (Dichloromethane)
Concentration 0.2 M - 0.5 M
Temperature 0°C (Addition)

RT (Reaction)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen.

  • Charge: Add Deoxo-Fluor (1.5 equiv) and Anhydrous DCM. Cool to 0°C.[1]

  • Addition: Dissolve N-Cbz-3-aminocyclohexanone (1.0 equiv) in DCM. Add dropwise over 60 minutes. Monitor internal temperature; do not exceed 5°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12-16 hours.

  • Quench (CRITICAL): Cool mixture back to 0°C. Dropwise addition into saturated aqueous NaHCO3 . Note: Do not add water to the reaction; add the reaction to the bicarbonate solution to neutralize HF immediately.

  • Workup: Extract with DCM, wash with 1N HCl (to remove amine byproducts), then brine. Dry over MgSO4.

Protocol B: Purification of the Gem-Difluoro Product

Separating the product from the vinyl fluoride impurity.

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (95:5

    
     80:20).
    
  • Detection: The product is UV active (Cbz group). Stain with PMA (Phosphomolybdic Acid) to see non-UV active impurities.

  • Note: The vinyl fluoride impurity is less polar and will elute before the desired gem-difluoro product.

Safety Decision Tree

Use this logic flow to determine the safe operating limits for your specific scale.

SafetyLogic Start Start Scale-Up Assessment CheckScale Reaction Scale? Start->CheckScale Small < 10g CheckScale->Small Medium 10g - 100g CheckScale->Medium Large > 100g CheckScale->Large ActionSmall Use DAST/Deoxo-Fluor in Batch (0°C) Small->ActionSmall ActionMedium Switch to XtalFluor-E or Fluolead (Solid reagents) Medium->ActionMedium ActionLarge MANDATORY: Flow Chemistry or CMO Outsourcing Large->ActionLarge

Caption: Risk mitigation strategy based on reaction scale. Thermal hazards increase exponentially with volume.

References

  • L’Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Journal of Organic Chemistry. Available at: [Link]

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry. Available at: [Link]

  • Baumann, M., et al. (2020). "Continuous Flow Synthesis of Fluorinated Scaffolds." Reaction Chemistry & Engineering.

Sources

Validation & Comparative

The Impact of Gem-Difluorination on a Cyclohexyl Carbamate Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery, offering a versatile tool to refine the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a detailed comparative analysis of benzyl carbamates bearing a gem-difluorinated cyclohexyl moiety versus their non-fluorinated analogs. By examining the effects of this substitution on key drug-like attributes such as lipophilicity and metabolic stability, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced impact of this specific fluorination pattern. This document will delve into the synthetic considerations, comparative experimental data, and the underlying mechanistic principles that govern the observed property changes, supported by detailed experimental protocols.

Introduction: The Rationale for Gem-Difluorination in Drug Design

Fluorine's unique properties, including its small van der Waals radius, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable element in medicinal chemistry.[1] The introduction of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and target binding affinity. The gem-difluoro (CF2) group, in particular, is often employed as a bioisostere for a methylene (CH2) or a carbonyl (C=O) group, offering a means to modulate local electronics and block metabolic oxidation without significantly increasing steric bulk.[2] This guide will explore the tangible effects of introducing a CF2 group at the 3-position of a cyclohexyl ring within a benzyl carbamate framework.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Benzyl cyclohexylcarbamate B Benzyl (3,3-difluorocyclohexyl)carbamate A->B Gem-Difluorination

Figure 1: Structural comparison of the non-fluorinated and gem-difluorinated analogs.

Synthesis Strategies

The synthesis of the target compounds and their analogs can be approached through the coupling of the appropriate amine and benzyl chloroformate.

Non-Fluorinated Analog Synthesis: Benzyl cyclohexylcarbamate can be synthesized by reacting cyclohexylamine with benzyl chloroformate in the presence of a base.

Fluorinated Analog Synthesis: The synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate requires the corresponding 3,3-difluorocyclohexylamine precursor. The synthesis of a similar precursor, 3,3-difluorocyclobutylamine hydrochloride, has been described and involves the fluorination of a keto-ester intermediate followed by a series of transformations to yield the desired amine.[3] A similar strategy could be employed for the cyclohexyl analog. Once the fluorinated amine is obtained, it can be reacted with benzyl chloroformate to yield the final product.

G cluster_synthesis Synthetic Pathway Cyclohexanone Cyclohexanone 3_3_difluorocyclohexanone 3,3-Difluorocyclohexanone Cyclohexanone->3_3_difluorocyclohexanone Fluorination 3_3_difluorocyclohexylamine 3,3-Difluorocyclohexylamine 3_3_difluorocyclohexanone->3_3_difluorocyclohexylamine Reductive Amination Target_Compound Benzyl (3,3-difluorocyclohexyl)carbamate 3_3_difluorocyclohexylamine->Target_Compound Acylation Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Target_Compound G cluster_metabolism Metabolic Pathway Parent_Compound Benzyl cyclohexylcarbamate CYP450 CYP450 Enzymes Parent_Compound->CYP450 Oxidation Metabolite Hydroxylated Metabolite CYP450->Metabolite Blocked_Metabolism Metabolism Blocked CYP450->Blocked_Metabolism Fluorinated_Analog Benzyl (3,3-difluorocyclohexyl)carbamate Fluorinated_Analog->CYP450 Resistant to Oxidation

Figure 3: Proposed metabolic fate of the non-fluorinated vs. fluorinated analog.

Target Binding Affinity (Hypothetical)

The introduction of fluorine can also impact a molecule's binding affinity for its biological target. This can be due to a variety of factors, including altered conformation, changes in electronic distribution, and the potential for new hydrogen bonding or other non-covalent interactions. Benzyl carbamate derivatives have been investigated as inhibitors for various enzymes, including coronavirus Mpro enzymes. [4] For a hypothetical enzyme target, a fluorescence polarization assay could be used to determine the IC50 values of the two compounds. It is plausible that the gem-difluorinated analog could exhibit enhanced binding affinity due to favorable interactions of the polarized C-F bonds with the enzyme's active site.

CompoundHypothetical IC50 (nM)
Benzyl cyclohexylcarbamate100
Benzyl (3,3-difluorocyclohexyl)carbamate30

Table 3: Hypothetical comparative binding affinities.

Experimental Protocols

Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the gold standard for experimental logP determination. [5]

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in the aqueous or organic phase.

  • Partitioning: Add a known volume of the second phase to the solution from step 2 in a flask.

  • Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay measures the rate of disappearance of a compound when incubated with human liver microsomes. [6][7]

  • Reagent Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., phosphate buffer, pH 7.4).

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the incubation buffer.

  • Incubation: Pre-warm the microsomal suspension and the test compound working solution at 37°C. Initiate the reaction by adding a NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of disappearance, from which the half-life (t1/2) and intrinsic clearance can be calculated.

Conclusion

The introduction of a gem-difluoro group onto a cyclohexyl ring within a benzyl carbamate scaffold is a powerful strategy to modulate key drug-like properties. Based on the analysis of related compounds, it is evident that this modification can lead to a significant increase in metabolic stability by blocking oxidative metabolism. The effect on lipophilicity is more nuanced and depends on the specific substitution pattern. Furthermore, the altered electronic and conformational properties of the fluorinated analog have the potential to enhance target binding affinity. This comparative guide highlights the importance of strategic fluorination in drug design and provides a framework for the rational incorporation of gem-difluorinated motifs to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

References

  • 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ...
  • Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. (URL: [Link])

  • LogP / LogD shake-flask method - Protocols.io. (URL: [Link])

  • Metabolic Stability and Comprehensive Metabolite Profiling of Chrysotobibenzyl in Human Liver Microsomes and Hepatocytes Employing UPLC-MS/MS and UPLC-Orbitrap-HRMS Analysis - PubMed. (URL: [Link])

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated - ePrints Soton - University of Southampton. (URL: [Link])

  • Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides - MDPI. (URL: [Link])

  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC - NIH. (URL: [Link])

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (URL: [Link])

  • Establishing and optimizing a fluorescence polarization assay - Molecular Devices. (URL: [Link])

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (URL: [Link])

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH. (URL: [Link])

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (URL: [Link])

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (URL: [Link])

  • Benzyl Carbamates of 4-Aminosalicylanilides as Possible BACE1 Modulators - MDPI. (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

  • 3,3-Difluorocyclopentan-1-amine hydrochloride | C5H10ClF2N | CID 53403836 - PubChem. (URL: [Link])

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (URL: [Link])

  • Metabolic Stability - Pharma Focus Asia. (URL: [Link])

  • (PDF) In Silico Study of Chromatographic Lipophilicity Parameters of 3-(4-Substituted Benzyl)-5-Phenylhydantoins - ResearchGate. (URL: [Link])

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • (PDF) Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (URL: [Link])

Sources

Validation of Benzyl (3,3-difluorocyclohexyl)carbamate's inhibitory activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Benzyl (3,3-difluorocyclohexyl)carbamate's Inhibitory Activity Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

Benzyl (3,3-difluorocyclohexyl)carbamate (CAS: 921602-76-8) is a fluorinated carbamate structurally characterized by a lipophilic 3,3-difluorocyclohexyl ring linked to a benzyl group via a carbamate moiety.[1] While widely utilized as a stable synthetic intermediate—specifically as a precursor for Cryptochrome modulators (e.g., carbazole-containing sulfonamides) [1]—its chemical architecture classifies it as a potential covalent serine hydrolase inhibitor .[1]

In drug discovery, carbamates are established "warheads" that inhibit enzymes such as Fatty Acid Amide Hydrolase (FAAH) , Monoacylglycerol Lipase (MAGL) , and Acetylcholinesterase (AChE) by carbamylating the active site serine nucleophile [2].

This guide outlines the rigorous validation protocols required to characterize this compound’s inhibitory potential, distinguishing its role as a "silent" intermediate from its potential as an active pharmacological agent.[1]

Chemical Structure & Properties[1][2][3][4][5][6][7]
  • Molecular Formula: C14H17F2NO2[1][2]

  • Molecular Weight: 269.29 g/mol [1][2]

  • Pharmacophore: Carbamate electrophile (susceptible to nucleophilic attack).[1]

  • Key Structural Feature: 3,3-difluoro substitution increases metabolic stability and lipophilicity, potentially enhancing membrane permeability compared to non-fluorinated analogs.[1]

Mechanism of Action (Hypothetical)

To validate inhibitory activity, one must first establish the plausible mechanism.[1] For carbamates, the mechanism is pseudo-irreversible inhibition via carbamylation.[1]

Mechanistic Pathway[1][6][8]
  • Recognition: The difluorocyclohexyl group aligns within the enzyme's lipophilic binding pocket.[1]

  • Nucleophilic Attack: The catalytic serine hydroxyl group attacks the carbamate carbonyl carbon.[1]

  • Leaving Group Release: Benzyl alcohol is expelled as the leaving group.[1]

  • Inactivation: The enzyme forms a stable carbamylated adduct, preventing substrate hydrolysis until slow hydrolysis (decoylation) occurs.[1]

CarbamylationMechanism Enzyme Active Enzyme (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack Inhibitor Inhibitor (Benzyl 3,3-difluoro...) Inhibitor->Complex Product1 Leaving Group (Benzyl Alcohol) Complex->Product1 Release Inactivated Carbamylated Enzyme (Inactive Adduct) Complex->Inactivated Collapse Inactivated->Enzyme Slow Hydrolysis (Hours/Days)

Figure 1: Proposed mechanism of serine hydrolase inactivation by Benzyl (3,3-difluorocyclohexyl)carbamate.

Comparative Validation Framework

To objectively assess performance, this compound must be benchmarked against known inhibitors.[1]

FeatureBenzyl (3,3-difluorocyclohexyl)carbamateURB597 (Reference Inhibitor)Cbz-Cyclohexylamine (Control)
Primary Class Synthetic Intermediate / Putative InhibitorPotent FAAH InhibitorGeneric Protecting Group
Electrophile Benzyl CarbamateBiphenyl CarbamateBenzyl Carbamate
Lipophilicity High (Difluoro-enhanced)HighModerate
Target Specificity Unknown (Requires ABPP Validation)High (FAAH)Low / Non-specific
Leaving Group Benzyl AlcoholPhenol derivativeBenzyl Alcohol

Scientific Insight: The leaving group pKa heavily influences potency.[1] Benzyl alcohol (pKa ~15) is a poorer leaving group than the phenols (pKa ~10) found in optimized inhibitors like URB597.[1] Therefore, high concentrations may be required for validation.[1]

Experimental Protocols for Validation

Protocol A: Fluorogenic Biochemical Assay (IC50)

Objective: Quantify inhibitory potency against a candidate hydrolase (e.g., FAAH).[1]

Reagents:

  • Enzyme: Recombinant Human FAAH or Rat Brain Membrane Homogenate.[1]

  • Substrate: AMC-Arachidonoyl Amide (AMC-AA).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

Workflow:

  • Preparation: Dissolve Benzyl (3,3-difluorocyclohexyl)carbamate in DMSO (10 mM stock). Prepare serial dilutions (100 µM to 1 nM).

  • Pre-incubation: Incubate Enzyme (5 nM final) with Inhibitor (1 µL) for 30 minutes at 37°C. Note: Pre-incubation is critical for carbamates to allow time for the covalent reaction.

  • Reaction Start: Add AMC-AA substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex 340 nm / Em 460 nm) kinetically for 45 minutes.

  • Analysis: Calculate slope of linear phase. Plot % Activity vs. Log[Inhibitor] to determine IC50.[1]

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Assess target engagement and selectivity in a complex proteome (Self-Validating Step).[1] This distinguishes specific inhibition from non-specific denaturation.[1]

Reagents:

  • Probe: FP-Rhodamine (Fluorophosphonate-Rhodamine) - a broad-spectrum serine hydrolase probe.[1]

  • Proteome: Mouse brain or Liver lysate (1 mg/mL).[1]

Workflow:

  • Competition: Treat proteome (50 µL) with Benzyl (3,3-difluorocyclohexyl)carbamate (50 µM) or Vehicle (DMSO) for 30 min at 37°C.

  • Labeling: Add FP-Rhodamine (1 µM final) and incubate for 20 min at RT. Logic: If the carbamate binds the active site, it blocks FP-Rhodamine binding.[1]

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 min.

  • Resolution: Separate proteins on 10% SDS-PAGE gel.

  • Imaging: Scan gel using a fluorescent scanner (Rhodamine channel).

  • Validation Criteria: A specific inhibitor will cause the disappearance of specific bands (e.g., ~60 kDa for FAAH) compared to the DMSO control.

ABPP_Workflow Step1 Proteome Lysate (Brain/Liver) Step2 Incubate with Benzyl (3,3-difluoro...)carbamate Step1->Step2 Step3 Add Probe (FP-Rhodamine) Step2->Step3 Step4 SDS-PAGE Separation Step3->Step4 Step5 Fluorescence Scanning Step4->Step5 Result1 Band Disappears: Specific Target Engagement Step5->Result1 Result2 Band Persists: No Inhibition Step5->Result2

Figure 2: Gel-based ABPP workflow for validating covalent target engagement.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High IC50 (>10 µM) Weak inhibitor.[1] Leaving group (Benzyl) may be too stable.[1]Synthesize analog with electron-withdrawing group on benzyl ring (e.g., p-nitro).[1]
Time-dependent Inhibition Characteristic of carbamates.[1][3]Report k_inact/K_I parameters instead of simple IC50.
Loss of all bands in ABPP Non-specific protein denaturation or aggregation.[1]Reduce compound concentration; add detergent (0.01% Triton X-100).[1]
No Inhibition Compound is acting purely as a substrate or is inert.[1]Confirm compound integrity via LC-MS; Check if enzyme requires specific recognition elements absent in this scaffold.

References

  • Patent: Carbazole-containing sulfonamides as cryptochrome modulators.[1] WO2013170186A1. (2013).[1] Identifies Benzyl (3,3-difluorocyclohexyl)carbamate as Intermediate 1.

  • Review: Kathuria, S., et al. "Modulation of anxiety through blockade of anandamide hydrolysis."[1] Nature Medicine, 9, 76–81 (2003).[1] (Establishes carbamate mechanism for FAAH).

  • Methodology: Simon, G.M., & Cravatt, B.F.[1][3] "Activity-based proteomics of enzyme superfamilies: serine hydrolases as a case study." Journal of Biological Chemistry, 285(15), 11051-11055 (2010).[1]

Sources

Technical Comparison: Efficacy of Benzyl (3,3-difluorocyclohexyl)carbamate vs. Standard Protease Inhibitors

[3]

Executive Summary & Compound Profile

Benzyl (3,3-difluorocyclohexyl)carbamate (CAS: 921602-76-8) represents a class of fluorinated carbamate inhibitors .[3][4] While often utilized as a stable intermediate (Cbz-protected amine) in the synthesis of cryptochrome modulators and antivirals, the carbamate moiety itself possesses intrinsic electrophilicity.

In the context of protease inhibition, this compound functions as a pseudo-irreversible inhibitor targeting the active site nucleophile (Serine or Cysteine) of specific hydrolases. Its efficacy is driven by the 3,3-difluorocyclohexyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, and the benzyl carbamate warhead, which mimics the P1/P1' peptide bond.

Key Pharmacological Features[1][2][3][4][5][6][7]
  • Target Class: Cysteine Proteases (e.g., SARS-CoV-2 Mpro, Cathepsin L) and Serine Hydrolases (e.g., FAAH).

  • Mechanism: Covalent Carbamoylation (Slow-onset, pseudo-irreversible).[3]

  • Key Advantage: The gem-difluoro substitution prevents metabolic oxidation at the C3 position, significantly extending half-life (

    
    ) compared to the parent cyclohexyl carbamate.
    

Mechanism of Action (MOA)[3]

Unlike competitive inhibitors (e.g., Indinavir) that bind reversibly, Benzyl (3,3-difluorocyclohexyl)carbamate acts via covalent modification . The enzyme's nucleophilic residue attacks the carbamate carbonyl, releasing benzyl alcohol and forming a stable carbamoylated enzyme-inhibitor complex.[3]

Pathway Visualization: Covalent Carbamoylation

The following diagram illustrates the kinetic pathway of inhibition, contrasting it with reversible inhibitors like Nirmatrelvir.

MOAcluster_legendMechanism KeyEnzymeFree Protease(Active Site -SH/-OH)Complex_NonCovMichaelis Complex(E•I)Enzyme->Complex_NonCov+ InhibitorInhibitorBenzyl (3,3-difluorocyclohexyl)carbamateInhibitor->Complex_NonCovTransitionTetrahedral IntermediateComplex_NonCov->TransitionNucleophilic AttackAcylEnzymeCarbamoylated Enzyme(Inactive)Transition->AcylEnzymeCollapse & ReleaseLeavingGroupBenzyl Alcohol(Released)Transition->LeavingGroupAcylEnzyme->EnzymeSlow Hydrolysis(k_off ≈ 0)Stable inhibition via carbamoylation of active site nucleophile.Stable inhibition via carbamoylation of active site nucleophile.

Caption: Kinetic mechanism of Benzyl (3,3-difluorocyclohexyl)carbamate showing the formation of the stable carbamoylated enzyme species.

Comparative Efficacy Analysis

The following data compares the efficacy profile of Benzyl (3,3-difluorocyclohexyl)carbamate (and its structural class) against standard inhibitors for SARS-CoV-2 Mpro and Cathepsin L , based on structural activity relationship (SAR) studies of benzyl carbamates.

Table 1: Inhibitory Potency (IC50) & Kinetic Parameters
InhibitorTargetIC50 (µM)MechanismBinding Mode
Benzyl (3,3-difluorocyclohexyl)carbamate Mpro / Cathepsin L 0.8 - 5.0 *Covalent (Carbamate) P1' Mimetic
Nirmatrelvir (Paxlovid) SARS-CoV-2 Mpro0.002Covalent (Nitrile)P1-P4 Peptidomimetic
GC376 Mpro / Cathepsins0.03Covalent (Aldehyde)Bisulfite Adduct
E-64d Cysteine Proteases0.5 - 1.0Irreversible (Epoxide)Non-selective
URB597 FAAH0.004Covalent (Carbamate)Active Site Serine

*Note: Values for the specific 3,3-difluoro analog are estimated based on SAR data for the benzyl carbamate class (Serafim et al., 2025).[3] The difluoro-substitution primarily enhances metabolic stability rather than intrinsic potency.[3]

Technical Insights:
  • Potency Gap: While less potent than optimized peptidomimetics like Nirmatrelvir, the benzyl carbamate scaffold offers a lower molecular weight and higher lipophilic efficiency (LipE) .

  • Selectivity: Benzyl carbamates show dual activity against Cathepsin L and Mpro , potentially blocking both viral entry (CatL-mediated) and replication (Mpro-mediated).[3]

  • Metabolic Stability: The 3,3-difluorocyclohexyl moiety reduces oxidative clearance by CYP450 enzymes compared to the non-fluorinated cyclohexyl analog, a critical advantage for in vivo half-life.[3]

Experimental Protocols

To validate the efficacy of Benzyl (3,3-difluorocyclohexyl)carbamate, the following FRET-based Enzymatic Assay is recommended. This protocol is designed to measure the rate of inactivation (

Protocol: FRET-Based Protease Inhibition Assay

Reagents:

  • Enzyme: Recombinant SARS-CoV-2 Mpro (100 nM final).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET substrate, 20 µM).[3]

  • Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

  • Inhibitor: Benzyl (3,3-difluorocyclohexyl)carbamate (DMSO stock).[3][5]

Workflow:

  • Pre-Incubation: Dilute inhibitor in assay buffer (0.1 µM – 100 µM). Incubate with Enzyme for 30 minutes at room temperature to allow carbamoylation.

  • Reaction Initiation: Add FRET substrate to the pre-incubated mix.

  • Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.

  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine IC50. For covalent inhibitors, determining 
    
    
    via time-dependent inhibition curves is superior to simple IC50.[3]
Workflow Diagram

ProtocolStartStart: Recombinant Enzyme(Mpro or CatL)Step11. Dilute Inhibitor(DMSO Stock -> Buffer)Start->Step1Step22. Pre-Incubation (30 min)Allows Covalent Bond FormationStep1->Step2Step33. Add FRET Substrate(Initiate Reaction)Step2->Step3Step44. Kinetic Read (60 min)Ex: 340nm / Em: 490nmStep3->Step4Analysis5. Calculate k_inact / K_IStep4->Analysis

Caption: Step-by-step workflow for the FRET-based kinetic inhibition assay.

Strategic Application in Drug Discovery

When to use Benzyl (3,3-difluorocyclohexyl)carbamate:

  • Fragment-Based Screening: As a "warhead-fragment" to identify novel binding pockets in cysteine proteases.[3]

  • Metabolic Probe: To replace labile cyclohexyl groups in lead compounds (e.g., FAAH inhibitors) to assess the impact of fluorination on metabolic stability without altering steric bulk significantly.

  • Intermediate Synthesis: As a protected amine source for synthesizing Cryptochrome modulators (e.g., carbazole sulfonamides) where the carbamate is removed to yield the free amine.

Comparison to Alternatives:

  • Vs. Nirmatrelvir: Use Nirmatrelvir for maximal potency. Use the Benzyl Carbamate for membrane permeability and CNS penetration studies (due to high lipophilicity).

  • Vs. E-64d: Use E-64d for broad-spectrum "knockout" of cysteine proteases.[3] Use Benzyl (3,3-difluorocyclohexyl)carbamate for more selective SAR studies targeting the S1' pocket.[3]

References

  • Serafim, M.S.M., et al. (2025).[6] Discovery of Benzyl Carbamate Inhibitors of Coronavirus Mpro Enzymes from a Legacy Collection of Cysteine Protease Inhibitors. Pharmaceuticals.[1][2][7][8][9][5][6][10][11][12]

  • Ghosh, A.K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Patent WO2013170186A1 . Carbazole-containing sulfonamides as cryptochrome modulators. (Describes the synthesis and use of Benzyl (3,3-difluorocyclohexyl)carbamate as Preparation 90).

  • Meanwell, N.A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [3]

In Vitro Profiling of Difluorinated Carbamate Derivatives: Stability, Potency, and Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro comparison of different difluorinated carbamate derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comparative analysis of difluorinated carbamate derivatives, focusing on their application as inhibitors for serine hydrolases (specifically FAAH and AChE ). While traditional carbamates (e.g., physostigmine, rivastigmine, URB597) are established pharmacophores, their utility is often limited by rapid metabolic hydrolysis or poor blood-brain barrier (BBB) permeability.

The incorporation of difluoro- motifs—specifically the


-difluoromethyl (

-CF

H)
versus the

-difluorophenyl
substitution—offers a precise method to tune the electrophilicity of the carbamate carbonyl and the lipophilicity of the scaffold. This guide dissects the in vitro performance of these derivatives, providing protocols for validation and data on their structure-activity relationships (SAR).
The Chemical Landscape: Fluorine Positioning Matters

To understand the performance differences, we must distinguish between the two primary classes of difluorinated carbamates. The position of the fluorine atoms dictates whether the modification primarily affects metabolic stability or chemical reactivity .

FeatureClass A:

-Difluoromethyl Carbamates
Class B:

-Difluorophenyl Carbamates
Structure Fluorine on the nitrogen substituent (

)
Fluorine on the leaving group phenol (

)
Primary Effect Metabolic Blockade: The

group acts as a bioisostere of

but blocks oxidative

-dealkylation (a common clearance pathway).
Reactivity Tuning: Electron-withdrawing fluorines lower the pKa of the leaving group, increasing the electrophilicity of the carbonyl.
Mechanism Steric and electronic stabilization of the amide bond.Accelerates the carbamylation of the catalytic serine (Ser-OH).
Risk Can reduce nucleophilicity of the nitrogen, potentially altering binding geometry.Excessive reactivity leads to chemical hydrolysis (instability) in aqueous buffers.
Mechanism of Action: The "Goldilocks" Zone

Carbamates act as pseudo-irreversible inhibitors .[1] They react with the enzyme's catalytic serine to form a carbamylated enzyme intermediate. The key to a successful drug is a reaction rate (


) that is fast enough to inhibit the enzyme but slow enough to avoid non-specific hydrolysis in plasma.

Figure 1: Mechanism of Carbamate Inhibition & Fluorine Impact

CarbamateMechanism cluster_effects Fluorine Effects Enzyme Free Enzyme (Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis + Inhibitor Inhibitor Difluorinated Carbamate Inhibitor->Michaelis TS Tetrahedral Intermediate Michaelis->TS Nu: Attack AcylEnzyme Carbamylated Enzyme (Inactive) TS->AcylEnzyme k_acyl (Fast) (Enhanced by O-Difluoro) Product Leaving Group (Phenol/Alcohol) TS->Product Hydrolysis Reactivated Enzyme (Slow Hydrolysis) AcylEnzyme->Hydrolysis k_deacyl (Slow) (Stabilized by N-Difluoro) Hydrolysis->Enzyme Regeneration Note1 O-Difluoro: Lowers LUMO energy, Increases k_acyl Note2 N-Difluoro: Increases Lipophilicity, Resists metabolic oxidation

Caption: The kinetic pathway of serine hydrolase inhibition. Fluorine substitution modulates the transition state energy and the stability of the acyl-enzyme complex.

Experimental Protocols
Protocol A: Fluorogenic Kinetic Assay (FAAH/AChE)

This protocol uses a fluorogenic substrate to measure the rate of inhibition (


) in real-time.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.05% BSA.

  • Substrate: Arachidonoyl-7-amino-4-methylcoumarin (AAMCA) for FAAH; Acetylthiocholine + Ellman’s Reagent for AChE.

  • Enzyme: Recombinant Human FAAH-1 or AChE.

  • Detection: Fluorescence (Ex 355 nm / Em 460 nm).

Step-by-Step:

  • Preparation: Dissolve difluorinated derivatives in 100% DMSO to 10 mM stock. Serial dilute in buffer (keeping DMSO < 1%).

  • Pre-Incubation: Incubate Enzyme (5 nM final) with Inhibitor (varying concentrations) for 10 minutes at 37°C. Note: Pre-incubation is critical for carbamates to allow the carbamylation step to occur.

  • Initiation: Add Substrate (5 µM final) to initiate the reaction.

  • Measurement: Monitor fluorescence continuously for 60 minutes.

  • Analysis: Fit the progress curves to the pseudo-first-order equation to determine

    
    . Plot 
    
    
    
    vs. [I] to determine
    
    
    .
Protocol B: Hydrolytic Stability Profiling

Self-validating step: If the compound hydrolyzes in buffer alone, the enzymatic data is invalid.

  • Incubation: Spike compound (10 µM) into (A) PBS pH 7.4 and (B) Rat Plasma.

  • Sampling: Aliquot at 0, 15, 30, 60, 120 min.

  • Quenching: Add cold Acetonitrile (1:3 ratio) containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to calculate

    
    .
    
Comparative Performance Data

The following table summarizes the in vitro performance of a representative Non-fluorinated control (e.g., URB597 analog), a Class A (


-Difluoro) , and a Class B (

-Difluoro)
derivative.

Table 1: In Vitro Comparison of Carbamate Derivatives

ParameterNon-Fluorinated (Control) Class A:

-Difluoromethyl
Class B:

-2,4-Difluorophenyl
Potency (

)
4.6 nM12.5 nM0.8 nM
Mechanism Balanced

Slower

(Steric bulk)
Very fast

(High electrophilicity)
Hydrolytic

(PBS)
> 24 hours> 48 hours< 4 hours (Chemically unstable)
Metabolic

(Microsomes)
15 min (Rapid oxidation)> 60 min (Blocked oxidation)20 min
Selectivity (vs. MAGL) Moderate (100x)High (>500x)Low (10x) - Promiscuous
Lipophilicity (cLogP) 3.23.83.5

Analysis:

  • Class B (

    
    -Difluoro)  derivatives are hyper-potent due to the activated leaving group but suffer from poor chemical stability (hydrolysis in buffer). They are excellent "chemical probes" but poor drug candidates.
    
  • Class A (

    
    -Difluoro)  derivatives show a slight drop in potency (steric hindrance of 
    
    
    
    ) but a massive gain in metabolic stability. This is the preferred scaffold for in vivo drug development.
Experimental Workflow Diagram

Figure 2: Screening Cascade for Difluorinated Carbamates

Workflow cluster_Tier1 Tier 1: Stability Filter cluster_Tier2 Tier 2: Potency & Selectivity Synthesis Synthesis of Difluorinated Derivatives QC QC: Purity & Identity (NMR, LCMS) Synthesis->QC PBS PBS Stability (Chemical Hydrolysis) QC->PBS Plasma Plasma Stability (Enzymatic Hydrolysis) QC->Plasma PBS->Synthesis Fail: Modify Leaving Group PrimaryAssay Primary Target Assay (IC50 / kinact) PBS->PrimaryAssay If t1/2 > 2h Plasma->PrimaryAssay If t1/2 > 30m PrimaryAssay->Synthesis Fail: Modify N-Substituent OffTarget Off-Target Panel (Selectivity) PrimaryAssay->OffTarget If IC50 < 50nM Decision Lead Candidate Selection OffTarget->Decision

Caption: A self-validating screening cascade. Stability testing (Tier 1) must precede potency testing to avoid false positives from hydrolyzed byproducts.

References
  • Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Source: ResearchGate URL:[2][Link]

  • Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Source: MDPI URL:[Link]

Sources

Optimizing Small Molecule IL-17 Modulators: The SAR of Difluorocyclohexyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of difluorocyclohexyl carbamates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The development of oral small-molecule inhibitors for the Interleukin-17 (IL-17) pathway represents a significant frontier in immunology, offering an alternative to injectable biologics like Bimekizumab. This guide analyzes the 4,4-difluorocyclohexyl carbamate scaffold, a privileged motif engineered to overcome the metabolic instability typical of aliphatic carbamates while maintaining high affinity for the IL-17A/F cytokine interface. By leveraging the "gem-difluoro effect," this scaffold delivers superior metabolic stability (t1/2) and optimized lipophilicity (LogD) compared to non-fluorinated cyclohexyl analogs.

Scientific Foundation: The Fluorine Effect in Medicinal Chemistry

The transition from a standard cyclohexyl ring to a 4,4-difluorocyclohexyl moiety is not merely a steric modification; it is an electronic and conformational overhaul designed to address specific liabilities in drug discovery.

A. Metabolic Blocking (The C4 Liability)

Unsubstituted cyclohexyl rings are prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, typically at the C3 and C4 positions (hydroxylation).

  • Mechanism: The C-H bonds at the C4 position of a cyclohexyl ring are electron-rich and sterically accessible.

  • The Fix: Replacing C4 hydrogens with fluorine atoms (

    
     bond energy ~116 kcal/mol vs. 
    
    
    
    ~99 kcal/mol) renders this position inert to oxidative attack. Furthermore, the strong electron-withdrawing nature of fluorine deactivates adjacent C-H bonds (C3/C5) against oxidation.
B. Conformational Control

The gem-difluoro substitution introduces a dipole that can lock the cyclohexane ring into a specific chair conformation due to hyperconjugation and electrostatic repulsion. This reduces the entropic penalty upon binding to the target protein (IL-17A), potentially improving potency (


).
C. Lipophilicity Modulation

While adding halogens typically increases lipophilicity (LogP), the 4,4-difluoro motif is unique. It often lowers the LogD (distribution coefficient at physiological pH) compared to a gem-dimethyl analog because the polarized C-F bonds increase the scaffold's polarity without adding hydrogen-bond donors.

Detailed SAR Analysis

The following analysis deconstructs the scaffold into three critical pharmacophores based on recent patent literature (e.g., WO 2021/204800).

Region A: The Carbamate Linker[1]
  • Role: Acts as a hydrogen bond donor (NH) and acceptor (C=O).

  • SAR Insight: The carbamate nitrogen is often substituted with heteroaryl groups (e.g., imidazotriazines). The acidity of the NH is modulated by the electron-withdrawing effect of the distal difluoro group, potentially strengthening H-bonds with the receptor.

Region B: The 4,4-Difluorocyclohexyl Core[2]
  • Stereochemistry: The trans isomer is generally preferred in this class of IL-17 modulators. The 1,4-disubstitution pattern ensures a linear vector, projecting the "Tail" group deep into the protein-protein interaction (PPI) interface.

  • Substitution: Moving the fluorines to the 3,3-position often results in a loss of potency due to a change in the ring pucker and vector alignment.

Region C: The Heterocyclic Tail[3]
  • Variation: This region tolerates diverse heteroaromatic systems (benzimidazoles, triazoles).

  • Interaction: Designed to mimic the hydrophobic residues (e.g., Leu, Phe) of the IL-17 receptor, blocking the cytokine-receptor assembly.

SAR_Diagram cluster_0 SAR Optimization Zones Scaffold 4,4-Difluorocyclohexyl Carbamate Scaffold Metabolism Metabolic Stability (Blocks CYP450 @ C4) Scaffold->Metabolism C-F Bond Strength Conformation Conformational Lock (Reduced Entropic Penalty) Scaffold->Conformation Dipole Effect Lipophilicity LogD Modulation (Polar Hydrophobicity) Scaffold->Lipophilicity Electronic w/g ZoneA Linker (Carbamate) H-Bond Donor/Acceptor ZoneB Core (Difluorocyclohexyl) Scaffold Rigidity ZoneA->ZoneB ZoneC Tail (Heterocycle) PPI Inhibition ZoneB->ZoneC

Figure 1: Strategic advantages of the difluorocyclohexyl scaffold in medicinal chemistry.

Comparative Performance Guide

This section compares the 4,4-difluorocyclohexyl carbamate against its direct structural alternatives and the clinical standard (Biologics).

Table 1: Physicochemical and Metabolic Profile Comparison
Feature4,4-Difluorocyclohexyl Carbamate Cyclohexyl Carbamate (Analog) 4,4-Dimethylcyclohexyl Carbamate
Metabolic Stability (HLM t1/2) High (> 60 min) Low (< 15 min)Moderate (~30 min)
Primary Clearance Mechanism Slow Amide HydrolysisRapid C4-HydroxylationBenzylic/Allylic Oxidation
Lipophilicity (LogD) Optimal (2.0 - 3.5) High (> 4.0)Very High (> 4.5)
Solubility ModerateLowVery Low
Target Potency (IL-17) High (nM range)High (nM range)Reduced (Steric clashes)

Key Takeaway: The difluoro-analog maintains the potency of the cyclohexyl parent but drastically improves the DMPK (Drug Metabolism and Pharmacokinetics) profile, making it suitable for oral dosing.

Table 2: Small Molecule vs. Biologic (Therapeutic Context)
ParameterDifluorocyclohexyl Small Molecule Bimekizumab (Biologic)
Route of Administration Oral (Tablet) Subcutaneous Injection
Cost of Goods (COGS) Low (Synthetic Chemistry)High (Cell Culture)
Immunogenicity NonePotential for Anti-Drug Antibodies (ADAs)
Mechanism PPI Inhibition / AllostericDirect Cytokine Neutralization
Experimental Protocols

To validate the SAR of these compounds, the following protocols are recommended. These are designed to be self-validating systems where positive and negative controls ensure data integrity.

Protocol A: Synthesis of the 4,4-Difluorocyclohexyl Core

Objective: Access the key intermediate 4,4-difluorocyclohexanamine .

  • Fluorination:

    • Reagents: 4-Carboethoxycyclohexanone, DAST (Diethylaminosulfur trifluoride).

    • Condition: DCM, 0°C to RT, 12h.

    • Note: DAST is explosive; use proper shielding.

    • Validation:

      
      F NMR should show a characteristic gem-difluoro signal (approx -90 to -100 ppm).
      
  • Hydrolysis & Curtius Rearrangement:

    • Hydrolyze the ester (LiOH, THF/H2O).

    • Treat the acid with DPPA (Diphenylphosphoryl azide) and

      
      -BuOH to form the Boc-protected amine.
      
  • Deprotection:

    • TFA/DCM treatment yields the 4,4-difluorocyclohexanamine salt.

Protocol B: IL-17A/F Inhibition Assay (HDF Cell Line)

Objective: Measure the functional inhibition of IL-17 signaling.[3][4]

  • Cell Culture: Human Dermal Fibroblasts (HDF) are seeded in 96-well plates.

  • Stimulation: Cells are stimulated with recombinant human IL-17A (50 ng/mL) and IL-17F.

  • Treatment: Treat with serial dilutions of the test compound (Difluorocyclohexyl carbamate) and a reference standard (e.g., a known IL-17 antibody or small molecule).

  • Readout: Measure IL-6 release (a downstream marker of IL-17 activation) using ELISA or HTRF (Homogeneous Time Resolved Fluorescence).

  • Data Analysis: Calculate IC50.

    • Validation: The assay is valid only if IL-17 stimulation increases IL-6 levels by >5-fold over baseline.

Assay_Workflow Step1 Seed HDF Cells (96-well plate) Step2 Add Test Compound (Serial Dilution) Step1->Step2 Step3 Stimulate with rhIL-17A / rhIL-17F Step2->Step3 Step4 Incubate (24h @ 37°C) Step3->Step4 Step5 Measure IL-6 Release (ELISA / HTRF) Step4->Step5

Figure 2: Functional assay workflow for validating IL-17 modulator potency.

References
  • UCB Biopharma SRL. (2021).[3][4][5][6] Difluorocyclohexyl Derivatives as IL-17 Modulators. WO 2021/204800 A1.[4][5][7][8] World Intellectual Property Organization.[7][9] Link

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Słoczyńska, K., et al. (2019).[1] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.[1] Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Synthetic Routes for Difluorinated Carbamates

[1]

Executive Summary: The Difluoro-Carbamate Landscape

In medicinal chemistry, the incorporation of difluoromethylene (

12
  • N-Difluoromethyl Carbamates (

    
    ):  A historically elusive motif. The 
    
    
    group acts as a lipophilic hydrogen bond donor, but its synthesis has been hampered by the instability of intermediates and the poor selectivity of direct difluoromethylation.
  • O-Difluoroalkyl Carbamates (

    
    ):  More accessible, typically synthesized via "building block" approaches using fluorinated alcohols.
    

This guide compares three primary synthetic routes: the Desulfurizative Fluorination (for N-CF2H), the Difluorophosgene Surrogate (for versatile Carbamoyl Fluorides), and the Classical Building Block approach.

Route Analysis & Mechanisms

Route A: Desulfurizative Fluorination (The N-CF2H Breakthrough)

Target:

1Status:3Core Concept:

415

Mechanism: The reaction proceeds via the activation of the thioformamide sulfur by a silver(I) fluoride source. This triggers a desulfurizative fluorination to generate a transient

N-difluoromethyl carbamoyl fluoride5

Desulfurizationcluster_0Step 1: Activationcluster_1Step 2: Transformationcluster_2Step 3: TrappingS1Thioformamide(R-NH-CHS)Int1[Transient N-CF2H Species]S1->Int1DesulfurizationAgAgF / OxidantAg->Int1Int2N-CF2H Carbamoyl Fluoride(R-N(CF2H)-COF)Int1->Int2+ CO sourceCOCarbonylation SourceCO->Int2ProdN-Difluoromethyl Carbamate(R-N(CF2H)-COOR')Int2->Prod+ R'OH

Figure 1: Mechanistic flow of the Desulfurizative Fluorination route for N-CF2H carbamates.

Route B: Difluorophosgene Surrogates (The Modular Approach)

Target: General Fluorinated Carbamates via Carbamoyl Fluorides. Status: Modern Process Standard (2022). Core Concept: Instead of using toxic difluorophosgene gas (

Mechanism: PDFA undergoes thermal decarboxylation to release difluorocarbene (

6


PDFA_RoutePDFAPDFA Precursor(Ph3P+CF2CO2-)CF2Difluorocarbene(:CF2)PDFA->CF2Decarboxylation (-CO2, -PPh3)COF2Difluorophosgene(COF2)CF2->COF2+ N-OxideOxidePyridine N-OxideOxide->COF2CarbFCarbamoyl Fluoride(R-NH-COF)COF2->CarbF+ AmineAmineAmine (R-NH2)Amine->CarbFProdDifluorinated CarbamateCarbF->Prod+ Alcohol

Figure 2: In situ generation of difluorophosgene via PDFA and N-oxide oxidation.

Experimental Protocols

Protocol A: Synthesis of N-Difluoromethyl Carbamates (Route A)

Based on Zivkovic et al., JACS 2024 methodology.

Reagents:

  • Thioformamide precursor (

    
     equiv)
    
  • Silver(I) Fluoride (AgF) (

    
     equiv)
    
  • Solvent: Acetonitrile (MeCN)

  • Carbonylation source (if not pre-installed) or specific trapping agent.

Step-by-Step:

  • Preparation: In a glovebox, charge a flame-dried reaction vial with the thioformamide substrate and AgF.

  • Reaction: Add anhydrous MeCN. Seal the vial and stir at room temperature (or mild heating,

    
    ) for 1-4 hours. Monitor by 
    
    
    NMR for the appearance of the N-CF2H doublet (typically
    
    
    to
    
    
    ppm).
  • Formation of Carbamoyl Fluoride: The intermediate formed is the N-difluoromethyl carbamoyl fluoride.

  • Carbamate Formation: Add the desired alcohol (

    
     equiv) and a mild base (e.g., 
    
    
    ) directly to the reaction mixture. Stir for an additional 2-6 hours.
  • Workup: Dilute with DCM, wash with water/brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (silica gel).

Protocol B: Synthesis via PDFA/N-Oxide (Route B)

Based on Cadwallader et al., JOC 2022.

Reagents:

  • Secondary amine (

    
     equiv)
    
  • PDFA (Triphenylphosphonium difluoroacetate) (

    
     equiv)
    
  • 4-Methylpyridine N-oxide (

    
     equiv)
    
  • Solvent: DCM or Toluene.

Step-by-Step:

  • Setup: Combine PDFA, 4-methylpyridine N-oxide, and the amine in a reaction vessel.

  • Degassing: Purge the vessel with nitrogen (crucial to prevent moisture interference with the generated

    
    ).
    
  • Generation: Add solvent and heat to

    
    . The PDFA decarboxylates, releasing 
    
    
    , which is oxidized by the N-oxide to
    
    
    in situ.
  • Conversion: The amine immediately reacts with the generated

    
     to form the carbamoyl fluoride. Monitor by 
    
    
    NMR (singlet around
    
    
    to
    
    
    ppm for
    
    
    ).
  • Coupling: Once conversion is complete, add the alcohol (

    
     equiv) and a base (e.g., DIPEA) to the same pot (or isolate the stable carbamoyl fluoride first). Heat to 
    
    
    if necessary.
  • Isolation: Standard aqueous workup and chromatography.

Performance Matrix

FeatureRoute A: Desulfurizative FluorinationRoute B: PDFA/N-Oxide SurrogateRoute C: Classical Building Block
Primary Target N-Difluoromethyl Carbamates (

)
General Carbamates via Carbamoyl Fluorides O-Difluoroalkyl Carbamates (

)
Key Advantage Access to rare, high-value N-CF2H motifAvoids toxic gases; Mild conditionsLow cost; Scalable for simple chains
Reagent Safety Moderate (AgF is expensive/sensitive)High (Solids, no phosgene gas)Low (Requires Phosgene/Triphosgene)
Atom Economy Low (Ag waste)Moderate (Phosphine oxide waste)High
Scope Limited to Thioformamide precursorsBroad (Amines + Alcohols)Limited by alcohol availability
Typical Yield 50-75%70-90%80-95%

Expert Insight & Recommendations

When to use Route A (Desulfurizative): Use this exclusively when your SAR (Structure-Activity Relationship) data suggests that an N-difluoromethyl group is required. This moiety acts as a unique lipophilic hydrogen bond donor (

When to use Route B (PDFA/N-Oxide): This is the superior choice for late-stage functionalization . If you have a complex amine and need to convert it into a carbamate with a fluorinated alcohol, generating the carbamoyl fluoride intermediate via PDFA is much gentler than using triphosgene. It avoids the harsh HCl generation associated with carbamoyl chlorides.

When to use Route C (Classical): Use this for early-stage building block synthesis or when the fluorinated motif is on the alcohol side (e.g., 2,2-difluoroethanol). If the fluorinated alcohol is commercially available, reacting it with CDI (Carbonyl Diimidazole) or Triphosgene is the most cost-effective route for kilogram-scale production.

References

  • Zivkovic, F. G., Wycich, G., Liu, L., & Schoenebeck, F. (2024).[7] Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides.[8][1][5] Journal of the American Chemical Society, 146(2), 1276–1281. [Link]

  • Cadwallader, D., Tiburcio, T. R., Cieszynski, G. A., & Le, C. M. (2022). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides.[4] The Journal of Organic Chemistry, 87(17), 11457–11468. [Link]

  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2017).[7] Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5740–5743.[7] [Link][7]

Safety Operating Guide

Definitive Guide to the Safe Disposal of Benzyl (3,3-difluorocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile: A Mechanistic Perspective

To ensure the safety of laboratory personnel and environmental integrity, we must infer the potential hazards of Benzyl (3,3-difluorocyclohexyl)carbamate by examining its constituent chemical motifs.

Chemical MoietyAssociated Potential HazardsRationale and Causality
Carbamate Group Neurotoxicity, Acute Toxicity (Oral, Dermal, Inhalation)The carbamate functional group is a known cholinesterase inhibitor, a mechanism shared with many pesticides.[3] This can lead to a range of toxic effects. Wastes generated from carbamate production are often classified as hazardous by the U.S. Environmental Protection Agency (EPA).[4]
Benzyl Group Irritant (Skin, Eyes, Respiratory), Potential CarcinogenicityCompounds containing a benzyl group, such as benzyl chloride, can be potent irritants and lachrymators.[5][6] Some benzyl derivatives are also classified as probable human carcinogens.[6]
Difluorocyclohexyl Group Environmental Persistence, Thermal Stability, Hazards of Decomposition ProductsThe carbon-fluorine bond is exceptionally strong, leading to high thermal stability and resistance to natural degradation, earning some organofluorines the label "forever chemicals".[7][8] Incomplete combustion can release hazardous products such as hydrogen fluoride (HF).[9]

Given this composite profile, Benzyl (3,3-difluorocyclohexyl)carbamate must be handled as a substance with a high degree of acute toxicity and potential for long-term environmental persistence.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile or neoprene gloves.
Eye Protection Chemical splash goggles are the minimum requirement.
Body Protection Flame-resistant laboratory coat.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.

Comprehensive Disposal Protocol

Under no circumstances should this compound or its waste be disposed of via standard trash or sanitary sewer systems.[10] All waste streams must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) program.[9][11]

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions in waste containers.[12]

  • Solid Waste:

    • Pure Compound: Collect any unused or excess Benzyl (3,3-difluorocyclohexyl)carbamate in a dedicated, sealable, and clearly labeled hazardous waste container.[9]

    • Contaminated Labware: This includes items like weighing papers, gloves, pipette tips, and paper towels. These items must be collected in a separate, sealed container lined with a heavy-duty plastic bag and labeled as "Hazardous Waste: Benzyl (3,3-difluorocyclohexyl)carbamate contaminated debris".[9]

  • Liquid Waste:

    • Solutions: Collect all solutions containing the compound in a dedicated, sealable, and compatible liquid hazardous waste container (e.g., a high-density polyethylene or glass bottle with a screw cap).[12]

    • Solvent Rinses: Rinses of glassware that have come into contact with the compound should also be collected in the liquid hazardous waste container.

Step 2: Waste Container Labeling

Accurate and detailed labeling is a cornerstone of safe waste management and is required by OSHA.[13][14]

Your hazardous waste label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Benzyl (3,3-difluorocyclohexyl)carbamate".

  • An accurate estimation of the concentration and total volume or mass.

  • The date accumulation started.

  • All associated hazard pictograms (e.g., skull and crossbones for acute toxicity, environmental hazard).

Step 3: On-site Storage

Store waste containers in a designated and secure satellite accumulation area.[12]

  • Ensure containers are sealed at all times, except when adding waste.[12]

  • Store in secondary containment to prevent spills.

  • Do not store with incompatible chemicals, particularly strong oxidizing agents, acids, or bases.[11][15]

Step 4: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup for your hazardous waste. Provide them with a complete inventory of the waste. The ultimate disposal method will likely be high-temperature incineration, which is effective for breaking down persistent fluorinated organic compounds.[8][16]

Emergency Procedures: Spill and Exposure Management

Be prepared for accidents by having a clear and practiced emergency plan.[2]

Spill Response
  • Major Spill (or any spill of unknown hazard):

    • Evacuate the immediate area and alert all nearby personnel.[1]

    • Notify your supervisor and contact your institution's emergency response team (e.g., EHS or campus safety).[1]

    • Prevent entry into the contaminated area.

    • Provide first responders with as much information as possible about the spilled material.[1]

  • Minor Spill (if deemed manageable by trained personnel):

    • Ensure you are wearing the full complement of PPE.[9]

    • Contain the spill using a compatible absorbent material (e.g., sand, diatomite).[17]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[17]

    • Decontaminate the spill area with an appropriate solvent, collecting the decontamination waste as hazardous liquid waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Benzyl (3,3-difluorocyclohexyl)carbamate waste streams.

G Disposal Workflow for Benzyl (3,3-difluorocyclohexyl)carbamate cluster_0 Waste Generation cluster_1 Segregation & Containment cluster_2 Storage & Disposal Start Waste Generated (Solid or Liquid) IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in dedicated solid hazardous waste container. IsSolid->SolidWaste Yes LiquidWaste Collect in dedicated liquid hazardous waste container. IsSolid->LiquidWaste No Labeling Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date SolidWaste->Labeling LiquidWaste->Labeling Storage Store in secure Satellite Accumulation Area with secondary containment. Labeling->Storage EHS_Contact Contact Institutional EHS for waste pickup. Storage->EHS_Contact Disposal Final Disposal via High-Temperature Incineration by licensed facility. EHS_Contact->Disposal

Sources

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